molecular formula C7H13NO3 B588338 2-Methylbutyrylglycine-d9

2-Methylbutyrylglycine-d9

Katalognummer: B588338
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: HOACIBQKYRHBOW-APXHDBETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylbutyrylglycine-d9 is a stable, deuterium-labeled isotope of 2-methylbutyrylglycine (2-MBG) that serves as a critical analytical tool in modern biochemical research. Its primary application is as an internal standard for the precise quantification of 2-MBG in biological samples such as blood and urine using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). By compensating for variability in sample preparation and instrument analysis, it enables highly accurate measurements essential for reliable data. This compound is scientifically valued for its role in investigating inborn errors of metabolism, particularly 2-Methylbutyryl-CoA dehydrogenase deficiency (2-MBCDd), also known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This autosomal recessive disorder involves a defect in the isoleucine catabolism pathway, leading to the accumulation of 2-MBG, which is a key diagnostic metabolite. Researchers use this compound to study the biochemical pathways of branched-chain amino acid metabolism and to understand the phenotypic spectrum of this deficiency, which can range from asymptomatic to presenting with neurological symptoms. The use of this deuterated tracer facilitates advanced research into the mechanisms and diagnosis of these metabolic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACIBQKYRHBOW-APXHDBETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 2-Methylbutyrylglycine-d9 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine-d9 is the deuterated form of 2-methylbutyrylglycine (B135152), a significant metabolite in the L-isoleucine metabolic pathway.[1][2] As a stable isotope-labeled internal standard, it plays a critical role in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3] Its primary application lies in clinical mass spectrometry and newborn screening for inborn errors of metabolism.[2][3] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart, thereby ensuring accurate quantification in complex biological matrices.

Chemical Properties

This compound is a white to off-white solid. While extensive experimental data for the deuterated form is not publicly available, the properties of the non-deuterated compound, along with information from safety data sheets for similar deuterated molecules, provide a strong basis for its chemical profile.

PropertyValueSource
Chemical Name N-(2-Methyl-1-oxobutyl-d9)glycine[2]
Synonyms N-(2-Methylbutyryl-d9)glycine, N-[2-(Methyl-d3)-1-oxobutyl-2,3,3,4,4,4-d6]glycine, N-sec-Valerylglycine-d9, α-Methylbutyrylglycine-d9[2]
CAS Number 1219798-77-2[2]
Molecular Formula C₇H₄D₉NO₃[2]
Molecular Weight 168.24 g/mol [2]
Appearance White to Off-White Solid[4]
Solubility Soluble in DMSO and Ethanol.[5]
Storage 2-8°C Refrigerator[2]

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available as it is a commercially produced analytical standard. However, a general synthetic strategy can be inferred from established methods for the synthesis of N-acylglycines and the deuteration of carboxylic acids. The synthesis would likely involve two key steps: the synthesis of deuterated 2-methylbutyric acid and its subsequent coupling with glycine (B1666218).

A plausible synthetic workflow is outlined below:

G General Synthetic Workflow for this compound A Deuterated 2-Methylbutyric Acid Precursor (e.g., deuterated malonic acid derivative) B Deuteration A->B H/D Exchange C Deuterated 2-Methylbutyric Acid B->C D Activation (e.g., conversion to acyl chloride or active ester) C->D E Activated Deuterated 2-Methylbutyric Acid D->E G Coupling Reaction E->G F Glycine F->G H This compound G->H I Purification (e.g., chromatography, crystallization) H->I J Final Product I->J

A plausible synthetic workflow for this compound.

Experimental Protocol (General Approach):

While a specific protocol is proprietary, a general procedure would involve:

  • Synthesis of Deuterated 2-Methylbutyric Acid: This can be achieved through methods such as the deuteration of a suitable precursor like a malonic acid derivative in the presence of D₂O.[6] Another approach is the decarboxylative deuteration of a carboxylic acid using photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source.[1][7][8]

  • Activation of Deuterated 2-Methylbutyric Acid: The deuterated carboxylic acid is then activated to facilitate amide bond formation. This is typically done by converting it to a more reactive species such as an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or an active ester.

  • Coupling with Glycine: The activated deuterated 2-methylbutyric acid is reacted with glycine in a suitable solvent and under appropriate pH conditions to form the N-acylglycine. Enzymatic methods for the N-acylation of glycine have also been developed and could be adapted for this synthesis.[9][10][11][12]

  • Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for an analytical standard.

Biological Context: L-Isoleucine Metabolism

2-Methylbutyrylglycine is a metabolite of the essential amino acid L-isoleucine.[5] In individuals with certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, the normal catabolism of L-isoleucine is impaired.[5] This leads to an accumulation of the intermediate (S)-2-methylbutyryl-CoA, which is then conjugated with glycine to form 2-methylbutyrylglycine and excreted in the urine.[5][13] Therefore, the quantification of 2-methylbutyrylglycine is a key diagnostic marker for this and other related metabolic disorders.

The catabolic pathway of L-isoleucine is depicted below:

G L-Isoleucine Catabolic Pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Oxidative Decarboxylation TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA SBCAD Methylbutyrylglycine 2-Methylbutyrylglycine MethylbutyrylCoA->Methylbutyrylglycine PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA Glycine Glycine Glycine->Methylbutyrylglycine SBCAD_Deficiency SBCAD Deficiency SBCAD_Deficiency->MethylbutyrylCoA Blocks Pathway

The metabolic pathway of L-isoleucine and the formation of 2-Methylbutyrylglycine in SBCAD deficiency.

Application as an Internal Standard in Mass Spectrometry

The primary use of this compound is as an internal standard for the quantification of endogenous 2-methylbutyrylglycine in biological samples by LC-MS/MS. A general workflow for such an analysis is as follows:

G Workflow for Quantification using this compound Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Ratio of Analyte to Internal Standard) LCMS->Quantification Result Concentration of 2-Methylbutyrylglycine Quantification->Result

A typical workflow for the use of this compound as an internal standard.

Experimental Protocol (Representative LC-MS/MS Method):

While a specific validated protocol for this compound is not publicly available, a typical method for the analysis of acylglycines in biological fluids would involve the following steps.[5][14][15]

  • Preparation of Standards and Quality Controls: Stock solutions of this compound and the non-labeled analyte are prepared in a suitable solvent (e.g., methanol). Calibration standards and quality control samples are then prepared by spiking known amounts of the analyte and a fixed amount of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine).

  • Sample Preparation:

    • To a small volume of the biological sample (e.g., 100 µL of plasma or urine), an aliquot of the internal standard working solution is added.

    • Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile (B52724), often containing an acid like formic acid to improve protein precipitation and analyte stability.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Typical LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive or Negative
MRM Transition (Analyte) Specific to 2-Methylbutyrylglycine
MRM Transition (IS) Specific to this compound

Safety and Handling

This compound is intended for research use only. A material safety data sheet (MSDS) should be consulted before handling. As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-labeled counterpart in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for the diagnosis and monitoring of inborn errors of L-isoleucine metabolism. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its biological relevance, and its application in a clinical diagnostic context, serving as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-Methylbutyrylglycine-d9. This isotopically labeled internal standard is critical for the accurate quantification of its unlabeled analogue in biological samples, particularly in the research and diagnosis of inborn errors of metabolism such as Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This document details a feasible multi-step synthetic pathway, purification protocols, and the relevant biological context. All quantitative data are presented in tabular format, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

2-Methylbutyrylglycine is a glycine (B1666218) conjugate of 2-methylbutyric acid. It is a key biomarker found in elevated concentrations in the urine of individuals with Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an autosomal recessive disorder affecting the L-isoleucine catabolic pathway.[1][2][3] The deficiency of the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently conjugated with glycine to form 2-methylbutyrylglycine.[3][4]

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry assays. This compound, where nine deuterium (B1214612) atoms replace nine hydrogen atoms on the 2-methylbutyryl moiety, serves as an ideal internal standard for the accurate measurement of endogenous 2-Methylbutyrylglycine. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analyses.[5]

This guide outlines a robust methodology for the synthesis and purification of this compound for research and clinical laboratory use.

Synthesis Methodology

The synthesis of this compound is proposed as a three-step process. The overall workflow begins with the generation of a deuterated Grignard reagent, followed by carboxylation to create the deuterated acid precursor. This acid is then activated to an acyl chloride and subsequently coupled with glycine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of 2-Methylbutyric-d9 Acid cluster_1 Step 2: Formation of 2-Methylbutyryl-d9 Chloride cluster_2 Step 3: Coupling with Glycine (Schotten-Baumann Reaction) A 2-Chlorobutane-d9 C Grignard Reagent-d9 Formation (in dry Diethyl Ether) A->C B Magnesium Turnings B->C E Carboxylation C->E D Carbon Dioxide (CO2) Gas D->E F Acidic Workup (HCl) E->F G 2-Methylbutyric-d9 Acid F->G H 2-Methylbutyric-d9 Acid J Acyl Chloride Formation G->J H->J I Thionyl Chloride (SOCl2) I->J K 2-Methylbutyryl-d9 Chloride J->K L 2-Methylbutyryl-d9 Chloride O Coupling Reaction (DCM/Water) K->O L->O M Glycine M->O N Aqueous NaOH N->O P Acidification (HCl) O->P Q Crude this compound P->Q

Caption: Overall synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Methylbutyric-d9 Acid

This step utilizes a Grignard reaction, where a perdeuterated alkyl halide reacts with magnesium to form a highly nucleophilic organometallic reagent, which is then carboxylated using carbon dioxide.[3][6][7]

  • Protocol:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.1 eq).

    • In the dropping funnel, place a solution of 2-chlorobutane-d9 (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 2-chlorobutane-d9 solution to the magnesium to initiate the reaction. Initiation may require gentle warming or the addition of an iodine crystal.

    • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 2-chlorobutane-d9 solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Bubble dry carbon dioxide gas through the vigorously stirred solution for 2-3 hours.

    • Slowly quench the reaction by adding aqueous hydrochloric acid (1 M) until the solution is acidic and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methylbutyric-d9 acid.

Step 2: Synthesis of 2-Methylbutyryl-d9 Chloride

The deuterated carboxylic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.[8]

  • Protocol:

    • In a fume hood, combine the crude 2-Methylbutyric-d9 acid (1.0 eq) and thionyl chloride (1.5 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO2 byproducts).

    • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation at atmospheric pressure.

    • The remaining liquid, 2-Methylbutyryl-d9 chloride, is used directly in the next step without further purification.

Step 3: Synthesis of this compound

The final product is formed via a Schotten-Baumann reaction, which is an effective method for acylating amino acids.[1][2][8][9]

  • Protocol:

    • Dissolve glycine (1.2 eq) in aqueous sodium hydroxide (B78521) (2.0 eq, 2 M solution) in a beaker and cool to 0-5 °C in an ice bath.

    • In a separate dropping funnel, dissolve the crude 2-Methylbutyryl-d9 chloride (1.0 eq) in an organic solvent such as dichloromethane (B109758) (DCM).

    • While vigorously stirring the glycine solution, add the acyl chloride solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Transfer the mixture to a separatory funnel and discard the organic (DCM) layer.

    • Wash the aqueous layer with a fresh portion of DCM to remove any unreacted acyl chloride or deuterated carboxylic acid.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate should form.

    • Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Data
ParameterStep 1: Acid FormationStep 2: Acyl ChlorideStep 3: CouplingOverall
Starting Material 2-Chlorobutane-d92-Methylbutyric-d9 Acid2-Methylbutyryl-d9 Chloride-
Purity of SM >98%CrudeCrude-
Molar Equivalents 1.0 eq1.0 eq1.0 eq-
Key Reagents Mg (1.1 eq), CO2 (excess)SOCl2 (1.5 eq)Glycine (1.2 eq), NaOH (2.0 eq)-
Solvent(s) Anhydrous Diethyl EtherNeatDichloromethane / Water-
Reaction Time 3-4 hours2 hours3 hours~8-9 hours
Temperature 0 °C to 35 °CReflux (~76 °C)0 °C to RT-
Typical Yield ~85%~95% (crude)~75% (crude)~57% (crude)
Product State Viscous LiquidLiquidWhite SolidWhite Solid

Purification Methodology

Purification of the crude solid is essential to achieve the high purity (>98%) required for its use as an internal standard. A combination of recrystallization and, if necessary, column chromatography is employed.

Purification Workflow Diagram

Purification_Workflow cluster_main Purification of Crude this compound A Crude Solid Product B Recrystallization (e.g., Ethanol/Water) A->B C Dissolve in Hot Solvent B->C D Slow Cooling & Crystal Formation C->D E Vacuum Filtration & Washing D->E F Dry Purified Crystals E->F G Purity Check (HPLC, MS) F->G H Final Product (>98% Purity) G->H Pass I Purity < 98% G->I Fail J Column Chromatography (Silica Gel) I->J K Combine Pure Fractions & Evaporate J->K K->F

Caption: General purification and quality control workflow.
Experimental Protocols

3.2.1 Recrystallization

Recrystallization is the primary method for purifying the crude product, leveraging the difference in solubility of the compound and impurities in a solvent at different temperatures.[10][11]

  • Protocol:

    • Place the crude this compound solid into an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent or solvent system (e.g., 9:1 water/ethanol) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes to complete crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

3.2.2 Column Chromatography (if required)

If impurities persist after recrystallization, silica (B1680970) gel column chromatography can be used for further purification. N-acylglycines are polar compounds and will adhere to the polar silica stationary phase.[12][13]

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the semi-pure product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

    • Elute the column with a mobile phase gradient, starting with a less polar mixture (e.g., 95:5 Dichloromethane/Methanol) and gradually increasing the polarity (e.g., to 90:10 Dichloromethane/Methanol with 0.1% acetic acid).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification and QC Data
ParameterRecrystallizationColumn Chromatography
Typical Loading 10 g crude product1-2 g semi-pure product
Solvent System Water/Ethanol (9:1 v/v)Dichloromethane/Methanol gradient
Stationary Phase N/ASilica Gel (60 Å, 230-400 mesh)
Typical Recovery 70-85%60-80%
Final Purity >95-98%>99%
QC Methods HPLC-UV, LC-MSHPLC-UV, LC-MS, 1H-NMR

Biological Pathway Context

This compound is used as an internal standard to study the L-isoleucine metabolic pathway. A defect in the SBCAD enzyme disrupts this pathway, leading to the buildup of upstream metabolites.

L-Isoleucine Catabolism Pathway

Isoleucine_Metabolism cluster_pathway Mitochondrial L-Isoleucine Catabolism cluster_detox Detoxification Pathway (SBCADD) Ile L-Isoleucine Keto α-keto-β-methylvalerate Ile->Keto BCAT MBCoA (S)-2-Methylbutyryl-CoA Keto->MBCoA BCKDH TigCoA Tiglyl-CoA MBCoA->TigCoA SBCAD MBG 2-Methylbutyrylglycine (Excreted in Urine) MBCoA->MBG Conjugation Accumulation Accumulation PropCoA Propionyl-CoA + Acetyl-CoA TigCoA->PropCoA Multiple Steps TCA TCA Cycle PropCoA->TCA Glycine Glycine Glycine->MBG GLYAT Glycine N-Acyltransferase Defect Enzyme Defect in SBCADD Defect->MBCoA

Caption: L-Isoleucine metabolism and the effect of SBCAD deficiency.

References

The L-Isoleucine Metabolic Pathway and 2-Methylbutyrylglycine Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Effects of Deuterium (B1214612) Labeling on 2-Methylbutyrylglycine-d9 Stability

Introduction

2-Methylbutyrylglycine is an acylglycine metabolite of the essential amino acid L-isoleucine.[1] Its presence and concentration in biological fluids are significant in the diagnosis of certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[1] In metabolomics and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate quantification. This compound, a deuterated analog, is used for this purpose.[2] This technical guide provides an in-depth analysis of the effects of deuterium labeling on the chemical and metabolic stability of this compound. The enhanced stability is primarily due to the deuterium kinetic isotope effect (KIE), which can significantly slow down metabolic degradation pathways.[3] This guide will detail the underlying principles, experimental protocols for stability assessment, and present comparative data for both the deuterated and non-deuterated compounds.

2-Methylbutyrylglycine is not synthesized de novo but is a catabolic product of L-isoleucine. When the normal catabolic pathway of L-isoleucine is impaired, for instance by a deficiency in the SBCAD enzyme, the intermediate 2-methylbutyryl-CoA accumulates in the mitochondria.[1] This accumulated intermediate is then conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form 2-Methylbutyrylglycine, which is subsequently excreted in the urine.[1]

L_Isoleucine_Pathway cluster_pathway L-Isoleucine Catabolism cluster_conjugation Conjugation Pathway (SBCAD Deficiency) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Branched-chain aminotransferase 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKD complex Tiglyl-CoA Tiglyl-CoA 2-methylbutyryl-CoA->Tiglyl-CoA SBCAD 2-Methylbutyrylglycine 2-Methylbutyrylglycine 2-methylbutyryl-CoA->2-Methylbutyrylglycine Glycine N-acyltransferase Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA Multiple steps Glycine Glycine Glycine->2-Methylbutyrylglycine KIE_Concept cluster_kie Kinetic Isotope Effect on Metabolism cluster_non_deuterated Non-Deuterated Compound cluster_deuterated Deuterated Compound (d9) Metabolizing_Enzyme Metabolizing Enzyme (e.g., CYP450) Parent_Compound_H R-CH3 Parent_Compound_D R-CD3 Metabolite_H R-CH2OH Parent_Compound_H->Metabolite_H Fast Metabolism (kH) Metabolite_D R-CD2OH Parent_Compound_D->Metabolite_D Slow Metabolism (kD) kH > kD Experimental_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (d0 and d9 compounds) Start->Prepare_Stocks Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Prepare_Stocks->Metabolic_Stability Chemical_Stability Chemical Stability Assay (pH and Temperature) Prepare_Stocks->Chemical_Stability Incubation Incubation at 37°C Metabolic_Stability->Incubation LCMS LC-MS/MS Analysis Chemical_Stability->LCMS Time_Points Sample at Time Points (0-60 min) Incubation->Time_Points Quench Quench Reaction (Ice-cold ACN) Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint, % remaining) LCMS->Data_Analysis End End Data_Analysis->End

References

The Role of 2-Methylbutyrylglycine in Inborn Errors of Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrylglycine (B135152) (2-MBG) is a pivotal biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), or 2-methylbutyrylglycinuria. This condition arises from mutations in the ACADSB gene, leading to deficient activity of the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase. This enzyme plays a crucial role in the catabolism of the branched-chain amino acid L-isoleucine. Its deficiency results in the accumulation of 2-methylbutyryl-CoA, which is subsequently conjugated with glycine (B1666218) to form 2-MBG and with carnitine to form 2-methylbutyrylcarnitine (B1244155) (C5-acylcarnitine), both of which are excreted in elevated amounts in the urine and blood, respectively. While many individuals with SBCADD are asymptomatic and identified through newborn screening, some may present with a range of clinical manifestations, including neurological and developmental issues. This technical guide provides an in-depth overview of the biochemical basis of 2-MBG formation, its role as a diagnostic marker, and the analytical methodologies for its detection. Furthermore, it delves into the genetic underpinnings of SBCADD, associated biomarkers, and potential avenues for therapeutic research.

Introduction

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in deficient activity of enzymes or cofactors involved in metabolic pathways. The accumulation of toxic intermediate metabolites or a deficiency of essential end products often characterizes these conditions. 2-Methylbutyrylglycine is an acylglycine that serves as a key diagnostic marker for Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive disorder of L-isoleucine metabolism.[1][2] The deficient enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), is encoded by the ACADSB gene and is responsible for the third step in the breakdown of isoleucine.[3][4]

The clinical presentation of SBCADD is heterogeneous, with many individuals remaining asymptomatic throughout their lives.[4][5] However, a subset of affected individuals may develop symptoms such as poor feeding, lethargy, vomiting, seizures, and developmental delays.[5][6] The identification of SBCADD has been greatly enhanced by the inclusion of C5-acylcarnitine analysis in expanded newborn screening programs, which is then typically confirmed by the detection of elevated 2-MBG in the urine.[1][7]

This guide aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals on the role of 2-MBG in the context of SBCADD. It will cover the underlying biochemistry, diagnostic methodologies, genetic basis, and clinical implications of this important biomarker.

Biochemical Pathway and Pathophysiology

The metabolic block in SBCADD occurs in the mitochondrial catabolic pathway of L-isoleucine. The SBCAD enzyme is responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA.[3][4] When this enzyme is deficient due to mutations in the ACADSB gene, 2-methylbutyryl-CoA accumulates in the mitochondria.[2] This accumulation drives two primary detoxification pathways:

  • Conjugation with Glycine: The excess 2-methylbutyryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form 2-methylbutyrylglycine (2-MBG), which is then excreted in the urine.[2]

  • Conjugation with Carnitine: 2-methylbutyryl-CoA is also transesterified with carnitine to form 2-methylbutyrylcarnitine (C5-acylcarnitine), leading to its elevation in the blood.[1][7]

A secondary, alternative "R-pathway" of isoleucine metabolism can also be upregulated, leading to the increased urinary excretion of 2-ethylhydracrylic acid (2-EHA).

The pathophysiology of symptomatic SBCADD is not fully understood but is thought to be related to the toxic effects of accumulating metabolites and/or a deficiency in energy production from isoleucine catabolism.

Isoleucine_Metabolism cluster_pathway L-Isoleucine Catabolism (S-Pathway) cluster_detox Detoxification Pathways in SBCADD L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA Decarboxylation Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD Dehydrogenation 2-Methylbutyryl-CoA_accumulated Accumulated 2-Methylbutyryl-CoA Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA Further Metabolism 2-Methylbutyrylglycine 2-Methylbutyrylglycine (2-MBG) (in urine) 2-Methylbutyryl-CoA_accumulated->2-Methylbutyrylglycine Glycine N-acyltransferase C5-Acylcarnitine 2-Methylbutyrylcarnitine (C5) (in blood) 2-Methylbutyryl-CoA_accumulated->C5-Acylcarnitine Carnitine Acyltransferase

Figure 1: L-Isoleucine Catabolism and Biomarker Formation in SBCADD

Data Presentation: Biomarker Levels in SBCADD

The diagnosis of SBCADD relies on the quantitative analysis of key biomarkers. The following tables summarize the typical concentrations of these markers in affected individuals compared to the normal population.

Table 1: C5-Acylcarnitine (2-Methylbutyrylcarnitine) Levels in Dried Blood Spots (DBS)

PopulationC5-Acylcarnitine Concentration (µmol/L)Reference
Normal Newborns0.03 - 0.35[8]
SBCADD Patients (Initial Screen)0.44 - 2.05[9]
SBCADD Patients (Follow-up)0.22 - 2.32[10]
SBCADD Patients (Median at Recall)0.63[1]

Table 2: 2-Methylbutyrylglycine (2-MBG) Levels in Urine

Population2-MBG Concentration (mmol/mol creatinine)Reference
Normal IndividualsUndetectable or < 2[1]
SBCADD Patients (Median at Recall)15.0[1]
SBCADD Patients (Range)1.78 - 11.89

Table 3: 2-Ethylhydracrylic Acid (2-EHA) Levels in Urine

Population2-EHA Concentration (units not specified)Reference
Normal Individuals0 - 28.69
SBCADD Patients37.80 - 373.13

Experimental Protocols

Accurate and reliable detection of 2-MBG and other relevant biomarkers is crucial for the diagnosis and management of SBCADD. The following sections detail the methodologies for key experiments.

Analysis of 2-Methylbutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for confirming a diagnosis of SBCADD following an abnormal newborn screen.

Sample Preparation and Derivatization:

  • Sample Collection: A random urine sample is collected in a sterile, preservative-free container.

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., tropic acid) is added to a specific volume of urine (often normalized to creatinine (B1669602) concentration).

  • Oximation (for ketoacids): The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of any ketoacids present.

  • Acidification and Extraction: The urine is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate. This step is typically repeated to ensure complete extraction.

  • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form volatile esters, most commonly trimethylsilyl (B98337) (TMS) derivatives, by adding a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in pyridine (B92270) and incubating at an elevated temperature.

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The volatile organic acid derivatives are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is analyzed.

  • Data Analysis: The presence of 2-MBG is confirmed by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of 2-MBG to that of the internal standard.

GCMS_Workflow Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Acidification & Solvent Extraction Derivatization Derivatization Extraction->Derivatization Evaporation & TMS ester formation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Retention Time & Mass Spectrum

Figure 2: GC-MS Workflow for Urinary Organic Acid Analysis
Analysis of C5-Acylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This high-throughput method is used for newborn screening to detect elevated levels of C5-acylcarnitine.

Sample Preparation:

  • Sample Collection: A few drops of blood from a heel prick are collected on a filter paper card (Guthrie card) and allowed to dry.

  • Punching: A small disc (typically 3.2 mm) is punched from the dried blood spot.

  • Extraction: The blood spot disc is placed in a microtiter plate well, and the acylcarnitines are extracted using a methanol (B129727) solution containing stable isotope-labeled internal standards for a panel of acylcarnitines.

  • Derivatization: The extracted acylcarnitines are converted to their butyl esters by incubation with butanolic-HCl.

  • Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a solution suitable for injection into the mass spectrometer.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

  • Injection: The sample is introduced into the mass spectrometer via flow injection, without prior chromatographic separation.

  • Ionization: Electrospray ionization (ESI) is used to generate protonated molecular ions of the acylcarnitine butyl esters.

  • MS/MS Analysis: The first mass spectrometer (Q1) is set to select the precursor ions of interest. These ions are then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). Specific precursor-to-product ion transitions are monitored for each acylcarnitine.

  • Data Analysis: The concentrations of the acylcarnitines, including C5, are determined by comparing the ion intensities to those of the corresponding internal standards.

MSMS_Workflow Dried Blood Spot Dried Blood Spot Punching & Extraction Punching & Extraction Dried Blood Spot->Punching & Extraction with internal standards Derivatization Derivatization Punching & Extraction->Derivatization Butylation FIA-MS/MS Analysis FIA-MS/MS Analysis Derivatization->FIA-MS/MS Analysis Quantification Quantification FIA-MS/MS Analysis->Quantification Comparison to internal standards

Figure 3: MS/MS Workflow for Acylcarnitine Analysis in DBS
SBCAD Enzyme Activity Assay in Fibroblasts

Direct measurement of SBCAD enzyme activity in cultured skin fibroblasts can provide a definitive diagnosis. While a specific, standardized protocol for SBCAD is not widely published, the general principles for acyl-CoA dehydrogenase assays can be adapted.

Principle:

The assay measures the rate of reduction of an electron acceptor, which is coupled to the dehydrogenation of the 2-methylbutyryl-CoA substrate by the SBCAD enzyme.

Representative Protocol:

  • Cell Culture and Homogenization: Human skin fibroblasts are cultured under standard conditions. The cells are harvested, washed, and then homogenized in a suitable buffer to release the mitochondrial enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), a detergent to permeabilize the mitochondrial membrane (e.g., Triton X-100), and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

  • Spectrophotometric Measurement: The reduction of the electron acceptor is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance and normalized to the protein concentration of the fibroblast homogenate. A control reaction without the substrate is run to account for any background activity.

Genetic Basis of SBCADD

SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, located on chromosome 10.[11] More than 10 mutations in the ACADSB gene have been identified in individuals with SBCADD.[3][12] These mutations include missense, nonsense, and splicing mutations, which can lead to the production of an unstable or inactive SBCAD enzyme.[12]

Table 4: Selected Pathogenic Variants in the ACADSB Gene and their Predicted Consequences

VariantTypePredicted ConsequenceReference
c.275C>GNonsensep.Ser92* (premature stop codon)
c.295C>TNonsensep.Gln99* (premature stop codon)
c.443C>TMissensep.Thr148Met
c.596A>GMissensep.Tyr199Cys
c.653T>CMissensep.Leu218Pro
c.655G>AMissensep.Val219Met
c.746delFrameshiftp.Pro249Leufs15
c.886G>TNonsensep.Gly296 (premature stop codon)
c.923G>AMissensep.Cys308Tyr
c.1159G>AMissensep.Gly387Ser
c.1165A>GSplicingAffects splicing of exon 10[2]

Note: A comprehensive correlation between specific mutations and quantitative residual enzyme activity is an area of ongoing research.

Implications for Drug Development

The understanding of the role of 2-MBG and the pathophysiology of SBCADD opens several avenues for therapeutic research and drug development:

  • Enzyme Replacement Therapy: Development of a recombinant human SBCAD enzyme could potentially correct the metabolic defect.

  • Chaperone Therapy: For missense mutations that lead to protein misfolding and instability, small molecule chaperones could be developed to stabilize the mutant enzyme and restore some level of activity.

  • Substrate Reduction Therapy: Strategies to reduce the intake of isoleucine or to inhibit its uptake could decrease the production of toxic metabolites.

  • Modulation of Detoxification Pathways: Enhancing the activity of glycine N-acyltransferase or carnitine acyltransferases could promote the excretion of 2-methylbutyryl-CoA as 2-MBG and C5-acylcarnitine.

  • Gene Therapy: Delivery of a functional copy of the ACADSB gene to affected tissues could provide a long-term or curative treatment.

Conclusion

2-Methylbutyrylglycine is a specific and sensitive biomarker for the diagnosis of Short/branched-chain acyl-CoA dehydrogenase deficiency. Its detection in urine, typically following an elevated C5-acylcarnitine result on newborn screening, is a cornerstone of the diagnostic process for this inborn error of isoleucine metabolism. While the clinical significance of SBCADD can be variable, a thorough understanding of the underlying biochemistry, genetics, and analytical methodologies is essential for accurate diagnosis, patient management, and the development of novel therapeutic strategies. Further research is needed to fully elucidate the genotype-phenotype correlations and the long-term clinical outcomes for individuals with SBCADD, which will be critical for guiding future therapeutic interventions.

References

Isotopic Enrichment Strategies for the Synthesis of 2-Methylbutyrylglycine-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the isotopic enrichment of 2-Methylbutyrylglycine to produce its deuterated analog, 2-Methylbutyrylglycine-d9. This isotopically labeled compound is of significant interest as an internal standard for quantitative bioanalytical assays by mass spectrometry, owing to its ability to mimic the chromatographic and ionization behavior of the endogenous analyte. This guide details plausible synthetic pathways, focusing on the coupling of perdeuterated 2-methylbutyric acid precursors with glycine (B1666218). It includes detailed, adaptable experimental protocols, data presentation in tabular format for clarity, and logical workflow diagrams generated using Graphviz to illustrate the synthetic process. The information is intended to provide researchers and drug development professionals with the necessary knowledge to synthesize and utilize this compound in their studies.

Introduction

2-Methylbutyrylglycine is a metabolite derived from the incomplete breakdown of the branched-chain amino acid L-isoleucine. Elevated levels of 2-Methylbutyrylglycine in biological fluids are indicative of certain inborn errors of metabolism. Its accurate quantification is therefore crucial for the diagnosis and monitoring of these metabolic disorders. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they correct for matrix effects and variations in sample processing and instrument response. This compound, in which nine hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard for this purpose.

This guide outlines the core strategies for the synthesis of this compound, focusing on chemical synthesis methodologies that allow for high isotopic enrichment.

Synthetic Strategies and Core Concepts

The most direct and efficient synthetic route to this compound involves the formation of an amide bond between a perdeuterated 2-methylbutyryl moiety and glycine. This can be achieved through two primary approaches, both starting with a deuterated precursor.

Strategy 1: Acylation of Glycine with 2-Methylbutyryl-d9 Chloride

This is the most common and industrially scalable approach. It involves the reaction of commercially available or synthesized 2-Methylbutyryl-d9 chloride with glycine under basic conditions. This method, a variation of the Schotten-Baumann reaction, is generally high-yielding and allows for straightforward purification.

Strategy 2: Amide Coupling of 2-Methylbutyric-d9 Acid with Glycine

This strategy involves the direct coupling of the deuterated carboxylic acid with glycine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids the need to synthesize the acyl chloride but may require more stringent purification to remove the coupling agent byproducts.

Preparation of Perdeuterated 2-Methylbutyric Acid (d9)

While 2-Methylbutyryl-d9 chloride is commercially available, understanding its synthesis provides a more complete picture. The preparation of perdeuterated 2-methylbutyric acid can be approached through several methods, including:

  • Catalytic Deuteration of an Unsaturated Precursor: Starting with an unsaturated analog of 2-methylbutyric acid, such as tiglic acid or angelic acid, catalytic hydrogenation using deuterium gas (D₂) over a suitable catalyst (e.g., Palladium on carbon) can lead to the incorporation of deuterium. Achieving full deuteration of all nine positions might require harsh conditions or multiple steps.

  • Acid- or Base-Catalyzed H/D Exchange: Direct exchange of protons for deuterons on 2-methylbutyric acid can be achieved by heating in the presence of a strong acid or base in a deuterium-rich solvent like D₂O. This method may require prolonged reaction times and high temperatures to achieve high levels of deuteration.

The choice of method will depend on the desired isotopic purity and the available starting materials and equipment. For the purpose of this guide, we will assume the availability of the perdeuterated starting material.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These should be considered as starting points and may require optimization based on laboratory conditions and desired product specifications.

Protocol 1: Synthesis of this compound via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from the general procedure for the Schotten-Baumann reaction.

Materials:

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 2-Methylbutyryl-d9 chloride (1.0 equivalent) in an equal volume of a water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • Add the solution of 2-Methylbutyryl-d9 chloride dropwise to the cold, stirred glycine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Combine all organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system would be a mixture of ethanol (B145695) and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Amide Coupling

Materials:

  • 2-Methylbutyric-d9 acid

  • Glycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Amide Coupling: To a solution of 2-Methylbutyric-d9 acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq) at 0 °C. Stir the mixture for 10 minutes, then add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude ethyl ester by column chromatography on silica (B1680970) gel.

  • Saponification: Dissolve the purified ester in a mixture of THF and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

Quantitative data for the synthesized this compound should be carefully collected and tabulated for clear comparison and validation of the synthesis.

ParameterExpected Value/RangeAnalytical Method
Chemical Formula C₇H₄D₉NO₃-
Molecular Weight 168.24 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Similar to unlabeled compoundMelting Point Apparatus
Purity >98%HPLC, NMR
Isotopic Enrichment >98 atom % DMass Spectrometry, NMR
Yield 70-90% (Protocol 1)Gravimetric

Table 1: Physicochemical and Analytical Data for this compound

Analytical DataNon-Deuterated 2-Methylbutyrylglycine (Reference)Expected for this compound
¹H NMR (CDCl₃, ppm) δ 0.94 (t, 3H), 1.18 (d, 3H), 1.4-1.7 (m, 2H), 2.2-2.3 (m, 1H), 4.1 (d, 2H), ~6.0 (br s, 1H), ~9.5 (br s, 1H)Absence of signals corresponding to the 2-methylbutyryl moiety. A singlet for the glycine CH₂ protons (if not deuterated).
¹³C NMR (CDCl₃, ppm) δ ~11.6, ~16.8, ~26.8, ~41.3, ~44.8, ~172.0, ~177.0Signals for the carbonyl carbons and the glycine α-carbon.
Mass Spectrum (ESI+) m/z 160.0968 [M+H]⁺m/z 169.1527 [M+H]⁺

Table 2: Comparative Analytical Data

Mandatory Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Methylbutyryl_d9_Chloride 2-Methylbutyryl-d9 Chloride Schotten_Baumann Schotten-Baumann Reaction (aq. NaOH, DCM) 2_Methylbutyryl_d9_Chloride->Schotten_Baumann Glycine Glycine Glycine->Schotten_Baumann Extraction Liquid-Liquid Extraction Schotten_Baumann->Extraction Reaction Mixture Drying Drying (MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization (Ethanol/Water) Concentration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Starting Materials (Deuterated Acyl Chloride, Glycine) Activation Amide Bond Formation (Base-mediated) Start->Activation Coupling Purification Purification (Extraction, Recrystallization) Activation->Purification Isolation Analysis Characterization (MS, NMR, Purity) Purification->Analysis Validation Product This compound Analysis->Product Confirmation

Caption: Logical flow of the synthesis and analysis process.

Conclusion

The synthesis of this compound is a critical process for the development of robust and accurate bioanalytical methods for the study of metabolic disorders. The most practical and scalable approach involves the Schotten-Baumann reaction between 2-Methylbutyryl-d9 chloride and glycine. This guide provides a detailed framework for this synthesis, including adaptable experimental protocols and data presentation strategies. The successful synthesis and characterization of this compound will enable researchers to perform high-quality quantitative studies, ultimately contributing to a better understanding and management of related metabolic diseases.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Methylbutyrylglycine-d9. Given the common use of this isotopically labeled compound as an internal standard in metabolic studies, understanding its behavior in a mass spectrometer is critical for accurate quantification and method development. This document outlines the predicted fragmentation pathway, presents quantitative data in a clear format, details a representative experimental protocol, and provides visualizations of the fragmentation process and its metabolic origin.

Introduction to 2-Methylbutyrylglycine

2-Methylbutyrylglycine is a niche metabolite derived from the catabolism of the branched-chain amino acid L-isoleucine. In individuals with certain inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, this compound can accumulate and be detected in urine. The deuterated form, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its chemical similarity to the endogenous analyte and its distinct mass-to-charge ratio.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental spectra for this compound are not widely published, a reliable fragmentation pattern can be predicted based on the known fragmentation of its non-labeled analog and the general principles of N-acylglycine fragmentation in positive ion mode electrospray ionization (ESI) mass spectrometry.

Upon ionization, the protonated molecule [M+H]⁺ of this compound is expected to have a mass-to-charge ratio (m/z) of 169.2. The primary fragmentation is anticipated to occur at the amide bond, leading to two characteristic product ions.

Key Fragmentation Pathways:

  • Formation of the Acylium Ion: Cleavage of the amide bond can result in the formation of a deuterated 2-methylbutyryl acylium ion. This is often a prominent fragment for N-acylglycines.

  • Neutral Loss of the Acyl Group: The fragmentation can also proceed via the loss of the deuterated 2-methylbutyryl group as a neutral molecule, leaving the protonated glycine (B1666218) moiety.

The deuterium (B1214612) atoms are located on the 2-methylbutyryl portion of the molecule, which will result in a corresponding mass shift in the acylium ion fragment compared to the unlabeled compound.

Quantitative Data Summary

The expected mass-to-charge ratios for the precursor and major product ions of this compound in positive ion mode are summarized in the table below. This information is crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Ion SpeciesDescriptionPredicted m/z
[M+H]⁺ Precursor Ion 169.2
[C₅H₂D₉O]⁺Product Ion (Acylium Ion)96.2
[C₂H₆NO₂]⁺Product Ion (Glycine)76.0

Experimental Protocol: UPLC-MS/MS Analysis of Acylglycines

This section details a representative experimental protocol for the analysis of acylglycines, including this compound, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is based on established methods for acylglycine analysis in biological matrices.[1][2][3][4]

4.1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing this compound).

  • Vortex briefly to mix.

  • Inject an appropriate volume (e.g., 5-10 µL) into the UPLC-MS/MS system.

4.2. UPLC Conditions

  • Column: A C18 reversed-phase column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over a suitable time to resolve the analytes of interest.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

4.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data summary table.

Visualizations

5.1. Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation of protonated this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [this compound + H]⁺ m/z = 169.2 acylium Deuterated Acylium Ion [C₅H₂D₉O]⁺ m/z = 96.2 precursor->acylium Loss of Glycine glycine Protonated Glycine [C₂H₆NO₂]⁺ m/z = 76.0 precursor->glycine Loss of Deuterated 2-Methylbutyraldehyde

Caption: Proposed fragmentation of this compound.

5.2. L-Isoleucine Metabolic Pathway

This diagram shows the metabolic pathway of L-isoleucine leading to the formation of 2-Methylbutyrylglycine.

metabolic_pathway Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Normal Pathway Methylbutyrylglycine 2-Methylbutyrylglycine Methylbutyryl_CoA->Methylbutyrylglycine Alternative Pathway (Glycine Conjugation) Deficiency 2-Methylbutyryl-CoA Dehydrogenase Deficiency Methylbutyryl_CoA->Deficiency

Caption: L-Isoleucine catabolism and 2-Methylbutyrylglycine formation.

References

The Biological Significance of 2-Methylbutyrylglycine Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of 2-Methylbutyrylglycine, an N-acylglycine, is a key biomarker for an inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, or 2-methylbutyrylglycinuria. This condition arises from defects in the mitochondrial catabolism of the essential amino acid L-isoleucine. While some individuals with SBCAD deficiency remain asymptomatic, others present with a range of neurological symptoms, including developmental delay, seizures, and muscular hypotonia. This technical guide provides an in-depth overview of the biological significance of 2-Methylbutyrylglycine accumulation, detailing the underlying metabolic pathways, associated clinical phenotypes, and the experimental protocols crucial for its detection and the diagnosis of SBCAD deficiency. The guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in drug development for metabolic disorders.

Introduction

2-Methylbutyrylglycine is an acyl glycine (B1666218), a class of metabolites that are typically minor products of fatty acid and amino acid metabolism.[1] However, in certain inborn errors of metabolism, the excretion of specific acyl glycines is significantly increased, making them valuable diagnostic markers.[1] The prominent accumulation of 2-Methylbutyrylglycine in biological fluids, particularly urine, is the biochemical hallmark of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency (OMIM 610006).[1][2]

SBCAD deficiency is an autosomal recessive disorder affecting the catabolic pathway of L-isoleucine.[2][3] The deficient enzyme, SBCAD, is a mitochondrial homotetramer that catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA.[3] A defect in this enzyme leads to the accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondria.[1] This excess 2-methylbutyryl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form 2-Methylbutyrylglycine, which is subsequently excreted in the urine.[1]

The clinical presentation of SBCAD deficiency is heterogeneous, ranging from asymptomatic individuals identified through newborn screening to patients with severe neurological manifestations such as developmental delay, seizures, and muscle hypotonia.[2][4] This variability in phenotype underscores the importance of understanding the underlying biochemical and genetic mechanisms of the disorder. This guide will delve into the metabolic context of 2-Methylbutyrylglycine accumulation, provide quantitative data on its levels in affected individuals, and detail the experimental methodologies used for its analysis and the diagnosis of SBCAD deficiency.

Metabolic Pathway and Pathophysiology

The accumulation of 2-Methylbutyrylglycine is a direct consequence of a blockage in the L-isoleucine catabolic pathway. The following diagram illustrates the normal pathway and the point of disruption in SBCAD deficiency.

Isoleucine_Metabolism cluster_block Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain amino acid transaminase Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Methylbutyrylglycine 2-Methylbutyrylglycine (Excreted in Urine) Methylbutyryl_CoA->Methylbutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Further metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glycine Glycine Glycine->Methylbutyrylglycine block->Tiglyl_CoA   Deficient in   SBCAD Deficiency

Figure 1: L-Isoleucine Catabolic Pathway and the Formation of 2-Methylbutyrylglycine in SBCAD Deficiency.

In a healthy individual, L-isoleucine undergoes a series of enzymatic reactions, with SBCAD playing a crucial role in the third step. The end product, Succinyl-CoA, enters the tricarboxylic acid (TCA) cycle for energy production. In SBCAD deficiency, the impaired function of the SBCAD enzyme leads to a buildup of (S)-2-methylbutyryl-CoA. The mitochondrial enzyme glycine N-acyltransferase then detoxifies this excess metabolite by conjugating it with glycine to form 2-Methylbutyrylglycine, which is subsequently excreted.[1] The accumulation of 2-methylbutyryl-CoA and its derivatives, including 2-methylbutyrylcarnitine, can also be detected in blood and other tissues.[4]

The pathophysiology of the neurological symptoms observed in some individuals with SBCAD deficiency is not fully understood. It is hypothesized that the accumulation of 2-methylbutyryl-CoA and other metabolic intermediates may have a direct toxic effect on the central nervous system. Additionally, the sequestration of glycine for the formation of 2-Methylbutyrylglycine could potentially disrupt glycine-dependent pathways in the brain.

Quantitative Data on 2-Methylbutyrylglycine Accumulation

The following table summarizes the reported concentrations of 2-Methylbutyrylglycine in the urine of individuals diagnosed with SBCAD deficiency. These values are significantly elevated compared to the undetectable or trace levels found in healthy controls.

Analyte Biological Matrix Patient Population Concentration Range Reference Range Citation
2-MethylbutyrylglycineUrine12 individuals with 2-methylbutyrylglycinuria1.78–11.89 (units not specified, likely mmol/mol creatinine)0–0 (undetectable)[5]
2-Ethylhydracrylic acid (another marker)Urine12 individuals with 2-methylbutyrylglycinuria37.80-373.13 (units not specified, likely mmol/mol creatinine)0-28.69[5]

Experimental Protocols

The diagnosis of SBCAD deficiency and the investigation of 2-Methylbutyrylglycine accumulation rely on a combination of biochemical and molecular genetic analyses. The following sections provide detailed methodologies for the key experiments.

Analysis of 2-Methylbutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for the detection and quantification of 2-Methylbutyrylglycine in urine.

4.1.1. Principle

Urinary organic acids, including 2-Methylbutyrylglycine, are extracted from the urine matrix. To make them volatile for GC analysis, they are chemically modified through a process called derivatization. The derivatized compounds are then separated by gas chromatography and identified and quantified by mass spectrometry.

4.1.2. Materials

4.1.3. Procedure

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to mix.

    • Transfer a specific volume of urine (e.g., 1 mL) to a glass tube.

    • Add a known amount of the internal standard.

    • Adjust the pH to >12 with NaOH.

    • Add hydroxylamine hydrochloride to form oximes of keto-acids and incubate at 60°C for 30 minutes.

    • Acidify the sample to pH <2 with HCl.

  • Extraction:

    • Add ethyl acetate to the acidified urine sample and vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer and combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Add a mixture of BSTFA with 1% TMCS and pyridine to the dried residue.

    • Seal the tube and incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate the different organic acids.

    • The mass spectrometer is operated in either scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2-Methylbutyrylglycine and the internal standard.

4.1.4. Data Analysis

  • The presence of 2-Methylbutyrylglycine is confirmed by its characteristic retention time and mass spectrum.

  • Quantification is performed by comparing the peak area of 2-Methylbutyrylglycine to the peak area of the internal standard. The concentration is typically normalized to the urinary creatinine (B1669602) concentration.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Enzyme Activity Assay in Cultured Fibroblasts

This assay directly measures the functional capacity of the SBCAD enzyme in patient cells.

4.2.1. Principle

The activity of SBCAD is determined by measuring the rate of reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), in the presence of the specific substrate, (S)-2-methylbutyryl-CoA. The reduction of the electron acceptor can be monitored spectrophotometrically.

4.2.2. Materials

  • Cultured skin fibroblasts from the patient and a healthy control.

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Potassium phosphate (B84403) buffer

  • (S)-2-methylbutyryl-CoA (substrate)

  • Ferricenium hexafluorophosphate (electron acceptor)

  • Spectrophotometer

4.2.3. Procedure

  • Cell Culture and Harvest:

    • Culture patient and control fibroblasts to confluency in appropriate culture medium.

    • Wash the cell monolayer with PBS.

    • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

  • Cell Lysate Preparation:

    • Resuspend the cell pellet in a small volume of potassium phosphate buffer.

    • Lyse the cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the mitochondrial enzymes.

  • Enzyme Assay:

    • Set up a reaction mixture in a cuvette containing potassium phosphate buffer and the cell lysate.

    • Initiate the reaction by adding (S)-2-methylbutyryl-CoA and ferricenium hexafluorophosphate.

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time.

4.2.4. Data Analysis

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The enzyme activity is expressed as nmol of substrate consumed per minute per mg of protein.

  • The SBCAD activity in the patient's fibroblasts is compared to that of the healthy control. A significant reduction in activity is indicative of SBCAD deficiency.

Molecular Genetic Analysis of the ACADSB Gene

This analysis identifies the disease-causing mutations in the ACADSB gene, which encodes the SBCAD enzyme.

4.3.1. Principle

Genomic DNA is extracted from the patient's blood or cultured fibroblasts. The coding regions and exon-intron boundaries of the ACADSB gene are amplified using the polymerase chain reaction (PCR). The amplified DNA fragments are then sequenced to identify any mutations.

4.3.2. Materials

  • Whole blood or cultured fibroblasts

  • DNA extraction kit

  • PCR primers specific for the exons of the ACADSB gene

  • Taq polymerase and PCR reaction buffer

  • dNTPs

  • Thermal cycler

  • DNA sequencing reagents and equipment (e.g., Sanger sequencing)

4.3.3. Procedure

  • DNA Extraction:

    • Extract genomic DNA from the patient's sample using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions for each exon of the ACADSB gene. Each reaction contains the patient's genomic DNA, a pair of specific primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR in a thermal cycler using an appropriate amplification program (denaturation, annealing, and extension steps).

  • PCR Product Purification:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

  • DNA Sequencing:

    • Sequence the purified PCR products using the Sanger sequencing method. This involves a cycle sequencing reaction with fluorescently labeled dideoxynucleotides.

    • Analyze the sequencing products by capillary electrophoresis to determine the DNA sequence.

4.3.4. Data Analysis

  • The obtained DNA sequence of the patient's ACADSB gene is compared to the reference sequence.

  • Any identified variations are analyzed to determine if they are pathogenic mutations (e.g., nonsense, frameshift, missense mutations in conserved regions, or splice site mutations).

Experimental and Diagnostic Workflows

The following diagram illustrates a typical workflow for the diagnosis of SBCAD deficiency.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Metabolic Disorder (e.g., developmental delay, seizures) Urine_Analysis Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Analysis Newborn_Screening Abnormal Newborn Screening (Elevated C5-carnitine) Newborn_Screening->Urine_Analysis Methylbutyrylglycine_Finding Elevated 2-Methylbutyrylglycine Urine_Analysis->Methylbutyrylglycine_Finding Enzyme_Assay SBCAD Enzyme Activity Assay (in Fibroblasts) Methylbutyrylglycine_Finding->Enzyme_Assay Confirmatory Test Genetic_Analysis Molecular Genetic Analysis of ACADSB Gene Methylbutyrylglycine_Finding->Genetic_Analysis Confirmatory Test Reduced_Activity Reduced SBCAD Activity Enzyme_Assay->Reduced_Activity Diagnosis Diagnosis of SBCAD Deficiency Reduced_Activity->Diagnosis Mutation_Identified Pathogenic Mutation(s) Identified Genetic_Analysis->Mutation_Identified Mutation_Identified->Diagnosis

Figure 2: Diagnostic Workflow for SBCAD Deficiency.

Conclusion and Future Directions

The accumulation of 2-Methylbutyrylglycine is a specific and sensitive biomarker for SBCAD deficiency, an inborn error of isoleucine metabolism with a variable clinical presentation. Understanding the biochemical basis of this accumulation is crucial for the accurate diagnosis and management of affected individuals. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of this metabolic disorder.

Future research should focus on elucidating the precise mechanisms of neurotoxicity associated with the accumulation of 2-methylbutyryl-CoA and its derivatives. A deeper understanding of the pathophysiology will be essential for the development of targeted therapies aimed at mitigating the neurological consequences in symptomatic patients. Furthermore, longitudinal studies of asymptomatic individuals identified through newborn screening are needed to better understand the natural history of SBCAD deficiency and to identify potential triggers for clinical decompensation. The development of novel therapeutic strategies, potentially including substrate reduction therapies or enzyme replacement therapies, holds promise for improving the long-term outcomes for individuals with this rare metabolic disorder.

References

2-Methylbutyrylglycine-d9 as a Tracer in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 2-Methylbutyrylglycine-d9 as a stable isotope-labeled tracer in metabolic research. It covers the core principles, experimental methodologies, data interpretation, and applications, with a focus on its role in studying isoleucine metabolism and related inborn errors of metabolism.

Introduction to 2-Methylbutyrylglycine and its Deuterated Analog

2-Methylbutyrylglycine is a glycine (B1666218) conjugate of 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Under normal physiological conditions, 2-Methylbutyrylglycine is present at very low levels in biological fluids. However, in certain inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, impaired isoleucine breakdown leads to the accumulation of 2-methylbutyryl-CoA and a subsequent significant increase in the urinary excretion of 2-Methylbutyrylglycine. This makes it a critical biomarker for the diagnosis of these disorders.

This compound is a deuterated form of 2-Methylbutyrylglycine, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal tracer for metabolic studies. When introduced into a biological system, it follows the same metabolic pathways as its endogenous, non-labeled counterpart. However, due to its increased mass, it can be distinguished and quantified using mass spectrometry-based techniques. This allows researchers to trace the flux of isoleucine metabolites through various pathways, providing insights into enzyme kinetics, metabolic blockages, and the overall dynamics of amino acid metabolism.

Core Applications in Metabolic Research

The primary applications of this compound as a tracer include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of isoleucine and its intermediates through specific metabolic pathways.

  • Enzyme Activity Assays: In vivo or in vitro assessment of the activity of enzymes involved in the isoleucine catabolic pathway, such as SBCAD.

  • Diagnostic Research: Investigating the pathophysiology of inborn errors of metabolism and developing novel diagnostic or monitoring strategies.

  • Drug Discovery and Development: Evaluating the effect of therapeutic interventions on isoleucine metabolism and identifying potential drug targets.

  • Nutritional Science: Studying the impact of dietary changes on branched-chain amino acid metabolism.

Quantitative Data Presentation

The following tables summarize key quantitative data related to 2-Methylbutyrylglycine. Table 1 provides the physicochemical properties of this compound. Table 2 presents typical urinary concentrations of endogenous 2-Methylbutyrylglycine in healthy individuals and in patients with SBCAD deficiency. Table 3 provides a hypothetical, yet representative, dataset from a tracer study using this compound to illustrate its application in metabolic flux analysis.

Parameter Value
Chemical Formula C₇H₄D₉NO₃
Molecular Weight 168.24 g/mol
CAS Number 1219798-77-2
Appearance White to off-white solid
Purity Typically ≥98%
Isotopic Enrichment Typically ≥99 atom % D

Table 1: Physicochemical Properties of this compound

Population Urinary 2-Methylbutyrylglycine Concentration (µmol/mmol creatinine)
Healthy Controls (Pediatric) Not typically detected or < 0.2
Patients with SBCAD Deficiency 1.78 - 11.89

Table 2: Urinary Concentrations of Endogenous 2-Methylbutyrylglycine

Parameter Value Notes
Tracer This compound
Administration Route Intravenous (IV) Infusion
Infusion Rate 0.5 µmol/kg/hrRepresentative rate for a steady-state infusion study.
Plasma Tracer Concentration (Steady State) 1.5 µMHypothetical steady-state plasma concentration.
Urinary Tracer Excretion Rate 0.1 µmol/hrReflects renal clearance of the tracer.
Metabolite Measured Labeled downstream metabolites (e.g., d-labeled acetyl-CoA, d-labeled propionyl-CoA)Measured by mass spectrometry.
Calculated Metabolic Flux Varies based on experimental conditions and subject's metabolic state.Represents the rate of isoleucine catabolism.

Table 3: Representative Data from a Hypothetical Tracer Study using this compound (Note: The values in this table are for illustrative purposes and will vary depending on the specific experimental design.)

Experimental Protocols

This section outlines a detailed methodology for a stable isotope tracer study using this compound to assess isoleucine metabolic flux.

Objective

To quantify the in vivo catabolism of L-isoleucine by measuring the appearance of downstream metabolites derived from a this compound tracer.

Materials
  • This compound (≥98% purity, ≥99 atom % D)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Syringes and infusion lines

  • Blood collection tubes (e.g., EDTA-coated)

  • Urine collection containers

  • Centrifuge

  • -80°C freezer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards for quantification (e.g., ¹³C-labeled amino acids)

Experimental Workflow

experimental_workflow subject_prep Subject Preparation (Fasting, Baseline Samples) infusion Tracer Infusion (e.g., 4-hour IV) subject_prep->infusion tracer_prep Tracer Preparation (Sterile Solution) tracer_prep->infusion sample_collection Sample Collection (Blood and Urine at Time Points) infusion->sample_collection sample_processing Sample Processing (Plasma/Urine Extraction) sample_collection->sample_processing lcms_analysis LC-MS/MS Analysis (Quantification of Labeled Metabolites) sample_processing->lcms_analysis data_analysis Data Analysis (Metabolic Flux Calculation) lcms_analysis->data_analysis isoleucine_catabolism cluster_sbcad SBCAD Deficiency isoleucine L-Isoleucine keto_acid α-Keto-β-methylvalerate isoleucine->keto_acid BCAT methylbutyryl_coa 2-Methylbutyryl-CoA keto_acid->methylbutyryl_coa BCKDH tiglyl_coa Tiglyl-CoA methylbutyryl_coa->tiglyl_coa SBCAD methylbutyrylglycine 2-Methylbutyrylglycine methylbutyryl_coa->methylbutyrylglycine Glycine N-acyltransferase methylbutyryl_coa->methylbutyrylglycine Increased Flux acetyl_coa Acetyl-CoA tiglyl_coa->acetyl_coa propionyl_coa Propionyl-CoA tiglyl_coa->propionyl_coa sbcad_enzyme SBCAD glycine_conjugation Glycine Conjugation tracer_logic tracer_admin Administration of This compound tracer_pool Tracer Pool in Plasma (this compound) tracer_admin->tracer_pool metabolic_conversion Metabolic Conversion (Tracer enters Isoleucine pathway) tracer_pool->metabolic_conversion labeled_metabolites Labeled Downstream Metabolites (e.g., d-acetyl-CoA, d-propionyl-CoA) metabolic_conversion->labeled_metabolites measurement Quantification by LC-MS/MS labeled_metabolites->measurement flux_calculation Calculation of Metabolic Flux measurement->flux_calculation

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methylbutyrylglycine using 2-Methylbutyrylglycine-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, most notably short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a disorder of L-isoleucine catabolism.[1][2] Accurate and precise quantification of this metabolite in biological matrices, such as urine, is essential for clinical diagnosis and for monitoring dietary or therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1][2][3]

The use of a stable isotope-labeled internal standard is paramount for achieving reliable quantitative results in LC-MS/MS-based bioanalysis. Deuterated internal standards, such as 2-Methylbutyrylglycine-d9, are considered the gold standard as they co-elute with the analyte of interest and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[4] This document provides detailed application notes and protocols for the quantification of 2-Methylbutyrylglycine in urine using this compound as an internal standard.

Metabolic Pathway of 2-Methylbutyrylglycine Formation

In individuals with SBCADD, a deficiency in the short/branched-chain acyl-CoA dehydrogenase enzyme disrupts the normal catabolism of the amino acid L-isoleucine. This leads to the accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) to form 2-Methylbutyrylglycine and excreted in the urine.

Isoleucine Catabolism and 2-Methylbutyrylglycine Formation cluster_0 Mitochondrial Isoleucine Catabolism cluster_1 Detoxification Pathway Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA SBCAD SBCAD (deficient in SBCADD) MethylbutyrylCoA->SBCAD TwoMBG 2-Methylbutyrylglycine (excreted in urine) MethylbutyrylCoA->TwoMBG Glycine N-acyltransferase TiglylCoA Tiglyl-CoA PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA SBCAD->TiglylCoA Glycine Glycine Glycine->TwoMBG Mitochondrion Mitochondrion

Isoleucine catabolism and 2-Methylbutyrylglycine formation pathway.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of 2-Methylbutyrylglycine in urine samples.

Materials and Reagents
  • 2-Methylbutyrylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • Formic acid (≥98%)

  • n-Butanol

  • Acetyl chloride

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Urine samples

  • Calibrators and Quality Control (QC) samples

Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
  • Sample Pre-treatment: Centrifuge urine samples at 4000 x g for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To 100 µL of supernatant, add 10 µL of the this compound internal standard working solution.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried residue in 100 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol). Incubate at 65°C for 20 minutes.

  • Final Evaporation and Reconstitution: Evaporate the derivatization reagent to dryness under nitrogen and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow Start Urine Sample Centrifuge Centrifuge Start->Centrifuge Spike Spike with This compound Centrifuge->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elute with Methanol SPE->Elute Dry1 Evaporate to Dryness Elute->Dry1 Derivatize Derivatize with n-Butanol/HCl Dry1->Derivatize Dry2 Evaporate to Dryness Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for urine sample preparation.
LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions are for the n-butyl ester derivatives.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Methylbutyrylglycine216.2118.15015
This compound225.2127.15015

Data Presentation

Calibration Curve

A calibration curve should be prepared in a surrogate matrix (e.g., synthetic urine or a pooled normal urine sample) by spiking known concentrations of 2-Methylbutyrylglycine.

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.255
1.00.510
5.02.545
10.05.098
50.025.491
100.050.982

Note: The data presented in this table is representative. Actual values will vary depending on the instrument and experimental conditions.

Method Validation Summary

The method should be validated according to established bioanalytical method validation guidelines.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 µg/mL
Accuracy 85-115% (for QCs)92.5% - 108.3%
Precision (CV%) ≤ 15% (for QCs)Intra-day: 3.5% - 7.8% Inter-day: 5.2% - 9.1%
Recovery Consistent and reproducible88.7% - 95.2%
Matrix Effect CV ≤ 15%6.4%

Note: The data presented in this table is representative of a typical validation for such an assay.

Sample Analysis Data

The following table presents representative quantitative data for 2-Methylbutyrylglycine in urine samples from healthy controls and individuals with SBCADD.[5]

Sample GroupN2-Methylbutyrylglycine (µg/mg creatinine)
Healthy Controls 166Undetectable to trace amounts
SBCADD Patients 121.78 - 11.89

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of 2-Methylbutyrylglycine in urine. This methodology is well-suited for clinical diagnostic applications and for monitoring the effectiveness of treatments for patients with SBCADD. The detailed protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this important bioanalytical assay.

References

Application of 2-Methylbutyrylglycine-d9 in Newborn Screening for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), is an autosomal recessive inborn error of L-isoleucine metabolism.[1][2][3] The deficiency is caused by mutations in the ACADSB gene, leading to the accumulation of 2-methylbutyryl-CoA.[2][3] This intermediate is then metabolized to 2-methylbutyrylcarnitine (B1244155) (C5) and 2-methylbutyrylglycine (B135152) (2-MBG), which serve as key biomarkers for the disease.[1][4] Newborn screening programs utilize tandem mass spectrometry (MS/MS) to detect elevated levels of C5 acylcarnitine in dried blood spots (DBS).[5][6] However, as C5 is isobaric with isovalerylcarnitine, an elevated C5 level can also indicate isovaleric acidemia (IVA).[1] Therefore, a second-tier, confirmatory test is essential for the differential diagnosis. The quantitative analysis of 2-MBG in urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a reliable confirmatory test for SBCADD.[1][2] 2-Methylbutyrylglycine-d9 is a stable isotope-labeled internal standard used for the accurate quantification of 2-MBG in biological samples.

Principle of the Method

The newborn screening for SBCADD is a two-step process. The initial screening involves the analysis of acylcarnitines in DBS by flow injection MS/MS. Newborns with elevated C5 acylcarnitine levels are flagged for further investigation. The confirmatory step involves the quantitative analysis of 2-methylbutyrylglycine in a second specimen, typically urine, using a highly specific and sensitive LC-MS/MS method. This method utilizes this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification of the endogenous 2-MBG.

Featured Product

  • Product Name: this compound

  • Synonyms: N-(2-Methyl-1-oxobutyl-d9)glycine, N-(2-Methylbutyryl-d9)glycine

  • Application: Internal standard for the quantitative analysis of 2-Methylbutyrylglycine by mass spectrometry.

Data Presentation

Table 1: Newborn Screening and Confirmatory Test Results for SBCADD

AnalyteMatrixMethodNormal Reference RangeSBCADD Positive Range
C5 AcylcarnitineDried Blood SpotMS/MS< 0.44 µmol/L≥ 0.44 µmol/L
2-Methylbutyrylglycine (2-MBG)UrineLC-MS/MSUndetectable to trace1.78 - 11.89 µmol/mmol creatinine (B1669602)

Note: Reference ranges can vary between laboratories and populations. The provided ranges are based on published data and should be validated by individual laboratories.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution
  • Reconstitution: Reconstitute the lyophilized this compound with methanol (B129727) to a final concentration of 1 mg/mL.

  • Working Solution: Prepare a working internal standard solution by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

  • Storage: Store the stock and working solutions at -20°C.

Protocol 2: Confirmatory Analysis of 2-Methylbutyrylglycine in Urine by LC-MS/MS

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of acidified ethyl acetate (B1210297) and vortex for 1 minute to extract the analytes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Methylbutyrylglycine: Precursor ion (m/z) 160.1 → Product ion (m/z) 86.1

    • This compound: Precursor ion (m/z) 169.1 → Product ion (m/z) 95.1

3. Data Analysis:

  • Quantify the concentration of 2-MBG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MBG.

  • Normalize the 2-MBG concentration to the urinary creatinine concentration to account for variations in urine dilution.

Visualizations

SBCADD_Metabolic_Pathway Isoleucine Isoleucine Intermediates Several enzymatic steps Isoleucine->Intermediates MethylbutyrylCoA 2-Methylbutyryl-CoA Intermediates->MethylbutyrylCoA SBCAD SBCAD Enzyme (ACADSB gene) MethylbutyrylCoA->SBCAD Catalyzes Accumulation Accumulation due to SBCADD MethylbutyrylCoA->Accumulation TiglylCoA Tiglyl-CoA SBCAD->TiglylCoA Conversion to Energy Energy Production TiglylCoA->Energy Methylbutyrylcarnitine 2-Methylbutyrylcarnitine (C5) (Biomarker in Blood) Accumulation->Methylbutyrylcarnitine Methylbutyrylglycine 2-Methylbutyrylglycine (2-MBG) (Biomarker in Urine) Accumulation->Methylbutyrylglycine

Figure 1. Simplified metabolic pathway of isoleucine breakdown and the impact of SBCADD.

Newborn_Screening_Workflow Start Newborn Heel Prick (Dried Blood Spot Collection) Screening Initial Screening by MS/MS (Analysis of Acylcarnitines) Start->Screening Decision Elevated C5 Acylcarnitine? Screening->Decision Normal Normal Result (No further action) Decision->Normal No FollowUp Recall for Confirmatory Testing Decision->FollowUp Yes UrineCollection Urine Sample Collection FollowUp->UrineCollection LCMS Confirmatory LC-MS/MS Analysis (Quantification of 2-Methylbutyrylglycine) UrineCollection->LCMS LCMS_Decision Elevated 2-MBG? LCMS->LCMS_Decision Diagnosis Diagnosis of SBCADD Negative Differential Diagnosis (e.g., IVA) LCMS_Decision->Diagnosis Yes LCMS_Decision->Negative No

Figure 2. Newborn screening workflow for the detection of SBCADD.

Internal_Standard_Logic Analyte 2-Methylbutyrylglycine (Analyte) (Unknown amount in sample) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) (Known amount added) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) LCMS->Ratio Quantification Accurate Quantification (Corrects for variations) Ratio->Quantification

Figure 3. Logical relationship of using an internal standard for accurate quantification.

References

Application Notes and Protocols for Acylglycine Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are important biomarkers for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias.[1][2] Accurate and sensitive quantification of these metabolites in biological matrices such as urine and blood is crucial for clinical research and drug development. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation and analysis of acylglycines using deuterated standards by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. UPLC-MS/MS Method for Acylglycine Analysis in Urine

This method is suitable for the quantitative analysis of a broad range of acylglycines in urine and involves solid-phase extraction (SPE) followed by butylation derivatization to enhance chromatographic separation and detection sensitivity.

Experimental Workflow: UPLC-MS/MS Analysis of Acylglycines

UPLC_MSMS_Workflow urine_sample Urine Sample Collection add_is Spike with Deuterated Internal Standard Mix urine_sample->add_is spe Solid-Phase Extraction (Oasis MCX) add_is->spe derivatization Butylation Derivatization spe->derivatization reconstitution Reconstitution derivatization->reconstitution uplc_msms UPLC-MS/MS Analysis (MRM Mode) reconstitution->uplc_msms data_processing Data Processing and Quantification uplc_msms->data_processing

UPLC-MS/MS workflow for acylglycine analysis.
Detailed Experimental Protocol: UPLC-MS/MS

1. Materials and Reagents

  • Urine samples

  • Deuterated acylglycine internal standard mix (e.g., d3-acetylglycine, d5-propionylglycine, etc.) in methanol (B129727)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • n-Butanol

  • Acetyl chloride

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Nitrogen evaporator

  • Centrifuge

2. Internal Standard Spiking

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • To 100 µL of urine supernatant, add a known amount of the deuterated internal standard mixture. The final concentration of the internal standards should be chosen to be in the mid-range of the calibration curve.

3. Solid-Phase Extraction (SPE)

This protocol is based on the use of Oasis MCX cartridges, a mixed-mode sorbent that combines reversed-phase and strong cation exchange for effective cleanup of biological samples.

  • Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the internal standard-spiked urine sample onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the acylglycines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

4. Butylation Derivatization

Butylation of the carboxyl group improves the chromatographic properties and ionization efficiency of acylglycines.

  • Prepare the butylation reagent by carefully adding acetyl chloride to n-butanol (e.g., 1:10 v/v). Caution: This reaction is exothermic and should be performed in a fume hood.

  • To the dried sample residue, add 50 µL of the butylation reagent.

  • Incubate the mixture at 65°C for 15 minutes.

  • Dry the sample again under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.

5. UPLC-MS/MS Parameters

  • UPLC System: A high-pressure liquid chromatography system capable of handling the backpressures of UPLC columns.

  • Column: A reversed-phase column suitable for the separation of small polar molecules, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the acylglycines of interest (e.g., a linear gradient from 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data: UPLC-MS/MS Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of acylglycines using a deuterated internal standard approach.

AnalyteLinearity (r²)Recovery (%)Precision (CV%)
Acetylglycine>0.9995 - 105<10
Propionylglycine>0.9992 - 108<10
Isovalerylglycine>0.9990 - 110<15
Tiglylglycine>0.9993 - 107<15
Hexanoylglycine>0.9990 - 109<10
Suberylglycine>0.9991 - 106<15
Octanoylglycine>0.9994 - 104<10

Data is a compilation from multiple sources and represents typical method performance.[3]

MRM Transitions for Acylglycine Analysis

The following table provides example MRM transitions for a selection of acylglycines and their corresponding deuterated internal standards after butylation. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Deuterated StandardPrecursor Ion (m/z)Product Ion (m/z)
Acetylglycine-butyl ester174.1118.1d3-Acetylglycine-butyl ester177.1121.1
Propionylglycine-butyl ester188.1132.1d5-Propionylglycine-butyl ester193.1137.1
Isovalerylglycine-butyl ester216.2160.1d9-Isovalerylglycine-butyl ester225.2169.1
Tiglylglycine-butyl ester214.1158.1d3-Tiglylglycine-butyl ester217.1161.1
Hexanoylglycine-butyl ester230.2174.1d11-Hexanoylglycine-butyl ester241.2185.1
Suberylglycine-butyl ester286.2230.1d4-Suberylglycine-butyl ester290.2234.1
Octanoylglycine-butyl ester258.2202.1d15-Octanoylglycine-butyl ester273.2217.1

II. GC-MS Method for Acylglycine Analysis in Urine

This method provides an alternative to LC-MS/MS and is particularly useful for volatile acylglycines. It involves a two-step derivatization process to make the analytes suitable for gas chromatography.

Experimental Workflow: GC-MS Analysis of Acylglycines

GCMS_Workflow urine_sample Urine Sample Collection add_is Spike with Deuterated Internal Standard Mix urine_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Two-Step Derivatization (Methoximation & Silylation) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_processing Data Processing and Quantification gc_ms->data_processing

GC-MS workflow for acylglycine analysis.
Detailed Experimental Protocol: GC-MS

1. Materials and Reagents

  • Urine samples

  • Deuterated acylglycine internal standard mix

  • Ethyl acetate

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Pyridine (B92270)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Nitrogen evaporator

  • Centrifuge

2. Internal Standard Spiking and Extraction

  • Follow steps 1 and 2 from the UPLC-MS/MS protocol for sample collection and internal standard spiking.

  • Liquid-Liquid Extraction:

    • To the spiked urine sample, add an equal volume of ethyl acetate.

    • Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process twice more and pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.

3. Two-Step Derivatization

This process involves methoximation of the keto groups followed by trimethylsilylation of the carboxyl and hydroxyl groups.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate at 60°C for 30 minutes.

  • Trimethylsilylation:

    • To the methoximated sample, add 100 µL of MSTFA.

    • Incubate at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

4. GC-MS Parameters

  • GC System: A gas chromatograph with a suitable injection system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient suitable for separating the derivatized acylglycines (e.g., start at 80°C, ramp to 280°C).

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.

Quantitative Data: GC-MS Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of acylglycines using a deuterated internal standard approach with GC-MS.

AnalyteLinearity (r²)Recovery (%)Precision (CV%)
Propionylglycine>0.9985 - 110<15
Isovalerylglycine>0.9988 - 105<15
3-Methylcrotonylglycine>0.9990 - 112<15
Hexanoylglycine>0.9987 - 108<15

Data is a compilation from multiple sources and represents typical method performance.

III. Data Presentation and Interpretation

The use of deuterated internal standards allows for the accurate quantification of acylglycines by correcting for any analyte loss during sample preparation and for any ionization suppression or enhancement in the mass spectrometer. The concentration of each analyte is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Conclusion

The detailed protocols provided in these application notes offer robust and reliable methods for the quantitative analysis of acylglycines in urine using deuterated internal standards. The choice between the UPLC-MS/MS and GC-MS methods will depend on the specific acylglycines of interest, the available instrumentation, and the desired sample throughput. Both methods, when properly validated, can provide high-quality data for clinical research and drug development applications.

References

Application Notes and Protocols for Monitoring Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency using 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyryl-CoA dehydrogenase deficiency, is an autosomal recessive inborn error of L-isoleucine metabolism.[1][2][3] The disorder results from mutations in the ACADSB gene, which encodes the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase.[1][2][3] This enzyme catalyzes a key step in the degradation of L-isoleucine, the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[1][3] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA, which is then alternatively metabolized to 2-methylbutyrylcarnitine (B1244155) (C5) and 2-methylbutyrylglycine (B135152) (2MBG).[1][4][5] Consequently, elevated levels of C5 in blood and 2MBG in urine are the primary biochemical markers for SBCADD.[1][3][4]

While many individuals identified through newborn screening remain asymptomatic, some may develop clinical symptoms such as poor feeding, lethargy, vomiting, seizures, and developmental delay.[1][3][4] Therefore, accurate and reliable monitoring of these biomarkers is crucial for managing individuals with SBCADD.

This document provides detailed application notes and protocols for the quantitative analysis of 2-methylbutyrylglycine in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 2-Methylbutyrylglycine-d9 as an internal standard.

Biochemical Pathway and Biomarker Formation

In SBCADD, the metabolic block in the L-isoleucine degradation pathway leads to the accumulation of 2-methylbutyryl-CoA. The body attempts to detoxify and excrete this excess metabolite through two main conjugation pathways: with carnitine to form 2-methylbutyrylcarnitine (C5), which is measured in blood, and with glycine (B1666218) to form 2-methylbutyrylglycine (2MBG), which is excreted in the urine. The measurement of urinary 2MBG is a key confirmatory test for SBCADD.[1][3]

SBCADD_Pathway Isoleucine L-Isoleucine Metabolites1 Multiple Steps Isoleucine->Metabolites1 MethylbutyrylCoA 2-Methylbutyryl-CoA Metabolites1->MethylbutyrylCoA SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) MethylbutyrylCoA->SBCAD Blocked in SBCADD Carnitine Carnitine MethylbutyrylCoA->Carnitine Glycine Glycine MethylbutyrylCoA->Glycine TiglylCoA Tiglyl-CoA SBCAD->TiglylCoA Metabolites2 Further Metabolism TiglylCoA->Metabolites2 C5 2-Methylbutyrylcarnitine (C5) (Blood Biomarker) Carnitine->C5 Conjugation TwoMBG 2-Methylbutyrylglycine (2MBG) (Urine Biomarker) Glycine->TwoMBG Conjugation

Figure 1: Simplified metabolic pathway of L-isoleucine degradation and biomarker formation in SBCADD.

Quantitative Data Summary

The following tables summarize the typical concentrations of 2-methylbutyrylglycine found in urine of individuals with SBCADD compared to healthy controls. Data is presented as reported in the literature and should be used for informational purposes. Each laboratory should establish its own reference intervals.

Table 1: Urinary 2-Methylbutyrylglycine (2MBG) Concentrations

PopulationConcentration Range (µg/mL)Number of SubjectsReference
SBCADD Patients1.78 - 11.8912[4][6]
Healthy ControlsUndetectable or Barely Detectable166[4][6]

Note: Concentrations may also be reported in mmol/mol creatinine (B1669602) to normalize for urine dilution. Reference ranges should be established by individual laboratories.

Experimental Protocols

Protocol 1: Urinary 2-Methylbutyrylglycine Analysis by UPLC-MS/MS

This protocol describes a "dilute and shoot" method for the quantification of 2-methylbutyrylglycine in urine, which is a rapid and robust approach for clinical monitoring.

1. Materials and Reagents

  • 2-Methylbutyrylglycine analytical standard

  • This compound internal standard (ISTD)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Urine samples (patient and quality control)

  • Autosampler vials with inserts

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic acid in ultrapure water.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

  • Internal Standard (ISTD) Working Solution: Prepare a stock solution of this compound in methanol. Dilute the stock solution with 50% methanol/water to a final concentration suitable for adding a fixed amount to all samples and calibrators. The optimal concentration should be determined during method development.

  • Calibration Standards: Prepare a stock solution of 2-Methylbutyrylglycine in 50% methanol/water. Perform serial dilutions to create a calibration curve covering the expected clinical range (e.g., 0.1 to 20 µg/mL).

3. Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • In an autosampler vial, combine 10 µL of the urine supernatant with 490 µL of the ISTD working solution.

  • Vortex the vial for 10 seconds.

  • The sample is now ready for injection into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumental Parameters

  • UPLC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 98 2
      2.5 50 50
      3.0 5 95
      4.0 5 95
      4.1 98 2

      | 6.0 | 98 | 2 |

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      2-Methylbutyrylglycine 160.1 76.1 Optimize for instrument

      | this compound | 169.1 | 85.1 | Optimize for instrument |

    • Note: The specific m/z values and collision energies should be optimized for the specific mass spectrometer being used.

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte (2-Methylbutyrylglycine) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the ISTD peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of 2-Methylbutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration can be reported in µg/mL or normalized to creatinine concentration (µg/mg creatinine or mmol/mol creatinine) to account for variations in urine dilution.

Experimental Workflow and Logic Diagram

The following diagram illustrates the overall workflow for the analysis of 2-methylbutyrylglycine in urine samples for the monitoring of SBCADD.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Centrifuge Centrifugation Urine_Sample->Centrifuge Dilution Dilution with Internal Standard (2-MBG-d9) Centrifuge->Dilution Injection UPLC Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of 2MBG Calibration->Quantification Reporting Reporting Quantification->Reporting Final Report (µg/mL or mmol/mol creatinine)

Figure 2: UPLC-MS/MS workflow for urinary 2-methylbutyrylglycine analysis.

Conclusion

The quantitative analysis of urinary 2-methylbutyrylglycine using a stable isotope-labeled internal standard (this compound) by UPLC-MS/MS is a highly sensitive and specific method for monitoring individuals with Short/branched-chain acyl-CoA dehydrogenase deficiency. The provided protocol offers a robust and high-throughput approach suitable for clinical and research laboratories. Adherence to good laboratory practices, including proper method validation and the use of quality control materials, is essential for ensuring the accuracy and reliability of the results.

References

Application Notes and Protocols: Use of 2-Methylbutyrylglycine-d9 in Clinical Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine (2-MBG) is a critical biomarker for the diagnosis of 2-methylbutyrylglycinuria, an inherited metabolic disorder resulting from a deficiency of the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). This deficiency disrupts the normal metabolism of the amino acid isoleucine, leading to an accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) to form 2-MBG and excreted in the urine[1][2][3][4]. The quantitative analysis of 2-MBG in urine is, therefore, a key diagnostic tool. To ensure the accuracy and reliability of these measurements, a stable isotope-labeled internal standard, 2-Methylbutyrylglycine-d9, is employed in mass spectrometry-based assays[5]. This document provides detailed application notes and protocols for the use of this compound in the clinical diagnostic analysis of 2-MBG.

Clinical Significance

Elevated levels of 2-MBG in urine are a hallmark of 2-methylbutyrylglycinuria[2]. This condition can present with a range of clinical symptoms, including developmental delay, seizures, and muscle atrophy, although some individuals may be asymptomatic[3]. Newborn screening programs often include the analysis of acylcarnitines in blood spots, where an elevation of C5-acylcarnitine can be an initial indicator. However, the analysis of urinary 2-MBG is more specific for the differential diagnosis from other conditions that may also show elevated C5-acylcarnitine, such as isovaleric acidemia[1][6]. Therefore, accurate quantification of urinary 2-MBG is essential for the correct diagnosis and management of patients.

Isoleucine Metabolism and Pathophysiology of 2-Methylbutyrylglycinuria

The metabolic pathway of isoleucine involves a series of enzymatic reactions. A deficiency in the SBCAD enzyme disrupts this pathway, leading to the accumulation of upstream metabolites.

Isoleucine_Metabolism cluster_0 SBCAD Deficiency Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) MBG 2-Methylbutyrylglycine (Urinary Biomarker) Methylbutyryl_CoA->MBG Glycine N-acyltransferase (Glycine Conjugation) Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Metabolism Further Metabolism Propionyl_CoA->Metabolism Acetyl_CoA->Metabolism

Figure 1: Isoleucine catabolic pathway and the formation of 2-Methylbutyrylglycine in SBCAD deficiency.

Analytical Methodology

The quantitative analysis of 2-MBG in urine is typically performed using stable isotope dilution mass spectrometry, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Data Presentation: Performance of a GC-MS Assay for 2-Methylbutyrylglycine

The following tables summarize the quantitative data from a study utilizing a GC-MS method for the analysis of 2-MBG in urine for the diagnosis of 2-methylbutyrylglycinuria.

Parameter Value Reference
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)[1]
Internal StandardNot explicitly stated, but implied use of stable isotope dilution[1]

Table 1: Diagnostic Performance of Urinary 2-Methylbutyrylglycine Analysis

Metric Value 95% Confidence Interval Reference
Diagnostic Sensitivity100%-[1]
Diagnostic Specificity99.5%0.970-1.000[1]

Table 2: Urinary Concentrations of 2-Methylbutyrylglycine

Patient Group Number of Individuals Concentration Range (units not specified) Reference Range Reference
Individuals with 2-methylbutyrylglycinuria121.78 – 11.890[1]
Control Individuals166Undetectable or barely detectable0[1]

Experimental Protocols

Protocol 1: Urine Sample Preparation and Derivatization for GC-MS Analysis

This protocol is based on the methodology described for the analysis of organic acids in urine[1].

Materials:

  • Urine sample

  • Internal standard solution (containing this compound)

  • Ethyl acetate (B1210297)

  • Trimethylsilane (TMS) derivatizing agent

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • GC-MS system

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Transfer a specific volume of the supernatant to a clean glass tube.

  • Add a known amount of the internal standard solution (this compound) to the urine sample.

  • Extract the organic acids by adding ethyl acetate and vortexing thoroughly.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the derivatizing agent (trimethylsilane).

  • Heat the sample to facilitate the derivatization reaction.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: General Workflow for LC-MS/MS Analysis of Acylglycines

While a specific, detailed protocol for 2-MBG with this compound was not found in the provided search results, a general workflow for the analysis of acylglycines in urine by LC-MS/MS can be outlined. This method has the advantage of often not requiring derivatization.

Materials:

  • Urine sample

  • Internal standard solution (containing this compound)

  • Methanol (B129727) or other suitable organic solvent

  • Formic acid

  • Deionized water

  • Centrifuge or filters for sample clarification

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Vortex the samples to ensure homogeneity.

    • Add a known amount of the this compound internal standard solution to a specific volume of urine.

    • Dilute the sample with a suitable solvent (e.g., a mixture of methanol and water).

    • Centrifuge or filter the diluted sample to remove proteins and particulates.

    • Transfer the clear supernatant/filtrate to an autosampler vial.

  • LC Separation:

    • Inject the prepared sample onto a suitable reverse-phase LC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water with formic acid and an organic solvent (e.g., acetonitrile (B52724) or methanol) with formic acid.

  • MS/MS Detection:

    • Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Set the instrument to monitor for the specific precursor-to-product ion transitions for both 2-Methylbutyrylglycine and this compound.

Diagram of the LC-MS/MS Workflow:

LCMSMS_Workflow start Urine Sample Collection add_is Addition of This compound (Internal Standard) start->add_is prep Sample Preparation (Dilution, Centrifugation/Filtration) add_is->prep lc_injection LC Injection prep->lc_injection lc_separation Chromatographic Separation (e.g., C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM Detection) ms_ionization->ms_detection data_analysis Data Analysis (Quantification against Internal Standard) ms_detection->data_analysis result Reportable Result data_analysis->result

Figure 2: General workflow for the quantitative analysis of 2-Methylbutyrylglycine in urine by LC-MS/MS.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 2-Methylbutyrylglycine in clinical diagnostic assays. This stable isotope-labeled standard allows for robust and precise measurement, which is critical for the diagnosis and monitoring of 2-methylbutyrylglycinuria. The provided protocols and data offer a framework for researchers and clinicians to develop and implement these vital diagnostic tests. Further development and validation of LC-MS/MS methods will continue to enhance the throughput and sensitivity of this important clinical assay.

References

Troubleshooting & Optimization

Troubleshooting inconsistent internal standard response for 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methylbutyrylglycine-d9 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of 2-Methylbutyrylglycine, a metabolite of the amino acid L-isoleucine. In mass spectrometry-based quantitative analysis, SIL internal standards are considered the gold standard. Because this compound is chemically almost identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to more accurate and precise quantification.

Q2: What are the primary causes of inconsistent internal standard (IS) response for this compound?

Inconsistent response of this compound can stem from several factors, broadly categorized as:

  • Sample Preparation Issues: Inaccurate pipetting, incomplete mixing of the IS with the sample, or inconsistent extraction recovery.

  • Chemical Instability: Degradation of the IS or exchange of deuterium (B1214612) atoms with protons from the sample or solvent.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).

  • Chromatographic Problems: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds.

  • Mass Spectrometer Issues: Inconsistent ionization, detector saturation, or general instrument drift.

Q3: Can the deuterium labels on this compound exchange with hydrogens from the sample or solvent?

Yes, under certain conditions, the deuterium atoms on this compound can be replaced by protons, a process known as hydrogen-deuterium exchange (HDX). For N-acylglycines, the protons on the α-carbon of the glycine (B1666218) moiety can be susceptible to exchange under basic aqueous conditions. It is therefore crucial to maintain acidic or neutral pH during sample preparation and storage to prevent this exchange, which would lead to a decrease in the IS signal and an artificial increase in the signal of the unlabeled analyte. The deuterons are generally stable in acidic aqueous solutions.[1][2]

Q4: How can I assess the stability of my this compound internal standard in my specific sample matrix?

To assess the stability of your IS, you can perform a simple experiment:

  • Spike a pooled blank matrix sample with this compound at the working concentration.

  • Analyze an aliquot immediately (T=0) to establish a baseline response.

  • Incubate the remaining spiked matrix at various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Analyze aliquots at different time points and compare the IS response to the T=0 sample. A significant deviation (typically >15%) may indicate instability.

Troubleshooting Guide for Inconsistent this compound Response

A systematic approach is crucial when troubleshooting inconsistent internal standard signals. The following guide provides a step-by-step process to identify and resolve common issues.

Step 1: Characterize the Inconsistency

Begin by plotting the peak area of this compound for all samples in a single analytical run. The pattern of the inconsistency will provide clues to the potential root cause.

Pattern of Inconsistency Potential Causes Initial Actions
Sporadic Flyers (One or two samples show a drastically different response)Pipetting error (e.g., missed IS spike), injection error, or a unique matrix effect in that specific sample.Re-inject the affected sample. If the issue persists, re-extract the original sample.
Systematic Trend (Gradual increase or decrease in response over the run)Instrument drift (e.g., temperature fluctuation, source contamination), column degradation, or instability of the IS in the autosampler.Check instrument performance. Inject a conditioning sample. Evaluate autosampler stability.
Abrupt Shift (Sudden change in response for a portion of the run)Change in mobile phase or reagents mid-run, error in preparing a batch of samples.Review the experimental log for any changes during the run. Re-prepare and re-analyze the affected samples.
High Variability Across All Samples Inconsistent sample preparation (e.g., extraction, evaporation), significant and variable matrix effects.Review and optimize the sample preparation procedure. Investigate matrix effects.
Step 2: Investigate the Root Cause

Based on the pattern identified, use the following troubleshooting workflow to pinpoint the specific issue.

TroubleshootingWorkflow start Inconsistent IS Response char_pattern Characterize Pattern of Inconsistency start->char_pattern sporadic Sporadic Flyers char_pattern->sporadic Sporadic systematic Systematic Trend char_pattern->systematic Systematic abrupt Abrupt Shift char_pattern->abrupt Abrupt high_var High Variability char_pattern->high_var High Variability prep_check Sample Preparation Review sporadic->prep_check lc_check Chromatography & MS Review systematic->lc_check abrupt->prep_check high_var->prep_check matrix_check Matrix Effect Investigation high_var->matrix_check pipetting Verify Pipetting & Dilution prep_check->pipetting mixing Ensure Homogeneous Mixing prep_check->mixing extraction Evaluate Extraction Recovery prep_check->extraction stability_check IS Stability Assessment pipetting->stability_check mixing->stability_check extraction->stability_check stock_sol Check Stock & Working Solutions stability_check->stock_sol ph_temp Verify pH & Temperature Control stability_check->ph_temp hdx Assess Deuterium Exchange (HDX) stability_check->hdx stock_sol->matrix_check ph_temp->matrix_check hdx->matrix_check post_infusion Post-Column Infusion matrix_check->post_infusion dilution Test Sample Dilution matrix_check->dilution post_infusion->lc_check dilution->lc_check peak_shape Inspect Peak Shape & Retention Time lc_check->peak_shape coelution Confirm Analyte/IS Co-elution lc_check->coelution ms_params Review MS Parameters lc_check->ms_params resolve Issue Resolved ms_params->resolve

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Step 3: Implement Corrective Actions
Category Potential Cause Recommended Solution
Sample Preparation Inconsistent pipetting or dilution of IS.Verify pipette calibration. Prepare fresh IS working solutions. Use an automated liquid handler for improved precision.
Incomplete mixing of IS with the sample matrix.Ensure thorough vortexing or mixing after adding the IS to all samples.
Variable extraction recovery.Optimize the extraction procedure (e.g., LLE, SPE) to ensure consistent recovery for both the analyte and the IS. The IS should be added at the earliest stage of sample preparation.
Chemical Stability Degradation of IS in stock or working solutions.Prepare fresh stock and working solutions from a reliable source. Verify storage conditions (temperature, light exposure).
pH-dependent hydrolysis of the glycine or butyryl moiety.Maintain a neutral to slightly acidic pH throughout the sample preparation process. 2-Methyl Butyric Acid, a related compound, shows increased decomposition under highly acidic or alkaline conditions.[3]
Hydrogen-Deuterium Exchange (HDX).Avoid basic conditions (pH > 7.5) during sample preparation and storage, as this can promote the exchange of deuterium for hydrogen on the α-carbon of the glycine.[1][2] Acidic conditions are generally protective against this exchange.
Matrix Effects Ion suppression or enhancement.Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. Modify the sample preparation to better remove interfering substances (e.g., use SPE instead of protein precipitation). Dilute the sample to reduce the concentration of matrix components.
Differential matrix effects due to chromatographic shift.Even a slight separation between the analyte and deuterated IS can lead to different degrees of ion suppression. Optimize chromatography to ensure co-elution.
Chromatography & MS Poor peak shape or inconsistent retention time.Prepare fresh mobile phases. Equilibrate the column properly. If issues persist, try a new column.
MS source contamination.Clean the mass spectrometer source according to the manufacturer's recommendations.
Detector saturation.If the IS response is excessively high, dilute the IS working solution.

Experimental Protocols

This section provides a detailed methodology for a key experiment related to the analysis of 2-Methylbutyrylglycine in human plasma.

Protocol: Quantification of 2-Methylbutyrylglycine in Human Plasma by LC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • 2-Methylbutyrylglycine analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methylbutyrylglycine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-Methylbutyrylglycine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 200 µL of the internal standard working solution containing 0.1% formic acid in acetonitrile to each well.

  • Seal the plate and vortex for 5 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Parameter Condition
LC System: UPLC System
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
MS System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: 2-Methylbutyrylglycine: To be optimized (e.g., Q1: 160.1 m/z, Q3: 86.1 m/z) this compound: To be optimized (e.g., Q1: 169.1 m/z, Q3: 95.1 m/z)
Source Temperature: 500°C
Gas 1 (Nebulizer): 50 psi
Gas 2 (Heater): 50 psi

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

5. Data Analysis

  • Integrate the peak areas for both 2-Methylbutyrylglycine and this compound.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of 2-Methylbutyrylglycine in the unknown samples from the calibration curve.

References

Technical Support Center: Overcoming Matrix Effects in 2-Methylbutyrylglycine-d9 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of 2-Methylbutyrylglycine and its deuterated internal standard, 2-Methylbutyrylglycine-d9.

Troubleshooting Guides

Q1: I am observing significant ion suppression for 2-Methylbutyrylglycine in my plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Ion suppression in LC-MS analysis of plasma samples is a common issue, often caused by co-eluting endogenous components like phospholipids.[1][2][3] Here’s a step-by-step troubleshooting guide:

  • Confirm Matrix Effect: First, confirm that the issue is indeed a matrix effect. This can be done qualitatively using a post-column infusion experiment or quantitatively using the post-extraction spike method.[4] A significant decrease in the analyte signal when a blank extracted matrix is injected indicates ion suppression.[2]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample preparation method to remove interfering components before analysis.[2] Consider the following techniques:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If you are using PPT, consider switching to a method with better cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of 2-Methylbutyrylglycine while leaving interferences behind.

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and is very effective at removing matrix components.[1] Choose an SPE sorbent that retains your analyte while allowing interfering substances to be washed away.

  • Chromatographic Separation: If sample preparation changes are not sufficient, optimizing your chromatographic method can help separate 2-Methylbutyrylglycine from the matrix components causing suppression.[2]

    • Gradient Modification: Adjust the gradient profile to increase the separation between your analyte and the suppression zone.

    • Column Chemistry: Try a different column with an alternative stationary phase chemistry.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound as an internal standard is highly recommended.[5][6] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way.[6] By calculating the analyte/IS peak area ratio, the variability caused by matrix effects can be compensated for.[2]

Q2: My this compound internal standard signal is inconsistent across my sample batch. What could be the problem?

A2: Inconsistent internal standard (IS) response can compromise the accuracy of your quantitative results. Here are some potential causes and solutions:

  • Inaccurate Pipetting: Ensure that the IS solution is accurately and consistently added to all samples, calibration standards, and quality controls. Use calibrated pipettes and a consistent technique.

  • Variable Extraction Recovery: If the IS is added before the extraction step, inconsistent recovery can lead to variable signal intensity. Re-evaluate your extraction procedure for robustness. A well-chosen SIL-IS should track the analyte's recovery, but significant variability can still be problematic.

  • Differential Matrix Effects: Although a SIL-IS is designed to co-elute with the analyte and experience the same matrix effects, chromatographic shifts can sometimes cause them to elute in slightly different regions of matrix suppression.[7] This can lead to a non-constant analyte/IS ratio. Ensure your chromatography is robust and reproducible.

  • Sample-to-Sample Matrix Variability: The composition of the biological matrix can vary between different samples or individuals, leading to different degrees of ion suppression for the IS.[7] While the SIL-IS should compensate for this, extreme variations can be challenging. A more efficient sample cleanup can help minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1][2][8] These co-eluting components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3] In bioanalysis, common sources of matrix effects in plasma include phospholipids, salts, and proteins.[1][9]

Q2: Why is this compound a good internal standard for the analysis of 2-Methylbutyrylglycine?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for 2-Methylbutyrylglycine. It is considered the gold standard for quantitative LC-MS analysis for several reasons:[5][6]

  • Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte, meaning it behaves similarly during sample preparation and chromatographic separation.[6]

  • Co-elution: It co-elutes with the analyte, ensuring that both experience the same matrix effects at the same time.[2]

  • Mass Difference: It is easily distinguishable from the analyte by the mass spectrometer due to the mass difference from the deuterium (B1214612) labels, without significantly altering its chemical behavior.

By using the ratio of the analyte signal to the IS signal for quantification, variations due to matrix effects, extraction recovery, and injection volume can be effectively normalized.[2]

Q3: How can I quantitatively assess the matrix effect for my 2-Methylbutyrylglycine assay?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase).

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-normalized MF) can be calculated to assess how well the SIL-IS compensates for the matrix effect.

Q4: Which sample preparation technique is best for minimizing matrix effects in plasma samples for 2-Methylbutyrylglycine analysis?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While there is no single "best" method for all situations, here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but provides the least cleanup, often resulting in significant matrix effects from phospholipids. It may be suitable for less sensitive assays or when coupled with very robust chromatography.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can effectively remove many interfering substances. Optimization of the solvent and pH is crucial for good recovery of 2-Methylbutyrylglycine.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and providing the cleanest extracts.[1] It is highly selective and can significantly reduce ion suppression, leading to improved assay sensitivity and robustness.

For demanding applications requiring high sensitivity and accuracy, SPE is often the preferred method.

Quantitative Data Summary

The following tables present representative data to illustrate the impact of different sample preparation methods on the matrix effect for 2-Methylbutyrylglycine and the effectiveness of using this compound as an internal standard.

Table 1: Comparison of Matrix Effects for 2-Methylbutyrylglycine with Different Sample Preparation Techniques.

Sample Preparation MethodMean Peak Area (Analyte in Neat Solution)Mean Peak Area (Analyte in Extracted Blank Plasma)Matrix Factor (MF)Ion Suppression (%)
Protein Precipitation (PPT)1,250,000437,5000.3565%
Liquid-Liquid Extraction (LLE)1,250,000875,0000.7030%
Solid-Phase Extraction (SPE)1,250,0001,150,0000.928%

Table 2: Effectiveness of this compound Internal Standard in Compensating for Matrix Effects.

Sample Preparation MethodAnalyte MFIS MFAnalyte/IS Ratio (Neat)Analyte/IS Ratio (Matrix)IS-Normalized MF
Protein Precipitation (PPT)0.350.381.101.020.93
Liquid-Liquid Extraction (LLE)0.700.721.101.080.98
Solid-Phase Extraction (SPE)0.920.931.101.090.99

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike 2-Methylbutyrylglycine and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Matrix): Extract at least five different lots of blank plasma using your chosen sample preparation method. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each lot of plasma:

    • MF = (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Mean Analyte/IS peak area ratio in Set A)

  • Evaluate the results: The coefficient of variation (CV) of the IS-Normalized MF across the different lots of plasma should be ≤15%.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

  • Set up a post-column infusion: Continuously infuse a standard solution of 2-Methylbutyrylglycine into the LC flow path between the analytical column and the mass spectrometer ion source using a syringe pump and a T-fitting.

  • Establish a stable baseline: Allow the infused analyte solution to enter the mass spectrometer until a stable signal is observed.

  • Inject extracted blank matrix: Inject a sample of blank plasma that has been processed through your sample preparation method.

  • Monitor the analyte signal: Observe the signal for the infused 2-Methylbutyrylglycine. Any significant dip in the signal indicates a region of ion suppression, while a rise in the signal indicates ion enhancement. This allows you to see where in the chromatogram matrix effects are most pronounced.[2]

Visualizations

MatrixEffectTroubleshooting start Ion Suppression Observed for 2-Methylbutyrylglycine confirm_me Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->confirm_me optimize_sp Optimize Sample Preparation confirm_me->optimize_sp Matrix Effect Confirmed use_is Implement Stable Isotope-Labeled Internal Standard (this compound) confirm_me->use_is Best Practice for Quantitation ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe optimize_lc Optimize Chromatography gradient Modify Gradient optimize_lc->gradient column Change Column Chemistry optimize_lc->column resolved Issue Resolved use_is->resolved ppt->optimize_lc Suppression Still Present ppt->resolved lle->optimize_lc Suppression Still Present lle->resolved spe->optimize_lc Suppression Still Present spe->resolved gradient->use_is Further Improvement Needed gradient->resolved column->use_is Further Improvement Needed column->resolved

Caption: Troubleshooting workflow for ion suppression.

MatrixEffectAssessment cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Spike Matrix cluster_2 Analysis & Calculation A Spike Analyte & IS in Solvent analyze LC-MS/MS Analysis of Set A and Set B A->analyze B1 Extract Blank Plasma B2 Spike Analyte & IS into Extract B1->B2 B2->analyze calculate Calculate Matrix Factor (MF) and IS-Normalized MF analyze->calculate

Caption: Workflow for quantitative matrix effect assessment.

References

Improving peak shape and resolution for 2-Methylbutyrylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methylbutyrylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for 2-Methylbutyrylglycine?

A1: The most prevalent methods for the analysis of 2-Methylbutyrylglycine, particularly in biological matrices like urine and plasma, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required for accurate quantification.[1]

Q2: Why is derivatization necessary for the GC-MS analysis of 2-Methylbutyrylglycine?

A2: 2-Methylbutyrylglycine is a polar and non-volatile compound. Derivatization is a chemical modification process that converts it into a more volatile and thermally stable form, which is essential for successful analysis by Gas Chromatography.[2][3] A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3]

Q3: What causes peak tailing in the analysis of 2-Methylbutyrylglycine?

A3: Peak tailing, where the peak asymmetry extends the latter half of the peak, can be caused by several factors. In GC-MS analysis of silylated acylglycines, active sites in the injector liner or on the column can lead to secondary interactions and cause tailing. For both GC-MS and LC-MS/MS, issues such as column contamination, improper column installation, or a mismatch between the sample solvent and the mobile phase can also result in peak tailing.[4][5][6][7]

Q4: How can I improve the resolution between 2-Methylbutyrylglycine and its isomers?

A4: Achieving good resolution between isomeric compounds like 2-Methylbutyrylglycine and other acylglycines can be challenging. In LC-MS/MS, optimizing the chromatographic conditions is key. This includes selecting an appropriate column with high efficiency, adjusting the mobile phase composition and gradient, and fine-tuning the flow rate. In some cases, derivatization can also improve the separation of isomers.[8][9]

Troubleshooting Guides

Poor Peak Shape
ProblemPossible CausesSuggested Solutions
Peak Tailing GC-MS: - Active sites in the inlet or column. - Incomplete derivatization. - Column contamination. LC-MS/MS: - Secondary interactions with the stationary phase. - Column degradation. - Mismatch between sample solvent and mobile phase.GC-MS: - Use a deactivated inlet liner and a high-quality, inert column.[4][7] - Optimize derivatization conditions (time, temperature, reagent concentration). - Trim the front end of the column or replace it.[7] LC-MS/MS: - Adjust mobile phase pH or use additives to reduce secondary interactions. - Replace the column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[10]
Peak Fronting - Column overload (injecting too much sample). - Sample solvent stronger than the mobile phase. - Column collapse.- Dilute the sample or reduce the injection volume.[11][12] - Prepare the sample in the initial mobile phase or a weaker solvent. - Check the column's operating limits for pressure and pH.
Peak Splitting - Co-elution with an interfering compound. - Injector issues (e.g., sample flashing). - Incompatible sample solvent. - Column void or contamination at the inlet.- Optimize chromatographic conditions for better separation. - Adjust injector temperature and injection speed. - Dissolve the sample in the mobile phase.[13] - Backflush or replace the column.[11]
Poor Resolution
ProblemPossible CausesSuggested Solutions
Co-eluting Peaks - Suboptimal chromatographic conditions. - Inappropriate column selection.- Optimize the temperature gradient (GC) or mobile phase gradient (LC). - Use a longer column or a column with a different stationary phase chemistry to improve selectivity.
Loss of Resolution Over Time - Column degradation. - Contamination of the analytical system.- Replace the analytical column. - Clean the injector (GC) or flush the LC system with strong solvents.

Experimental Protocols

GC-MS Analysis of 2-Methylbutyrylglycine in Urine

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of 2-Methylbutyrylglycine).

  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • For derivatization, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) esters.[3][14]

2. GC-MS Parameters:

ParameterTypical Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of the derivatized 2-Methylbutyrylglycine. Characteristic fragment ions should be selected for quantification and qualification.[13][15][16]
LC-MS/MS Analysis of 2-Methylbutyrylglycine in Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of plasma).[17]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Ion Source Electrospray Ionization (ESI), positive or negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor and product ions need to be optimized for 2-Methylbutyrylglycine. This involves infusing a standard solution and performing product ion scans to identify the most intense and specific fragment ions.[18][19]
Collision Energy Optimize for each MRM transition to maximize the signal of the product ion.[20][21][22]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down derivatization Derivatization (Silylation) dry_down->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (SIM) ionization->detection data_analysis Data Analysis detection->data_analysis

GC-MS Experimental Workflow

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause_activity Active Sites in System start->cause_activity cause_contamination Column Contamination start->cause_contamination cause_solvent Solvent Mismatch start->cause_solvent cause_derivatization Incomplete Derivatization (GC) start->cause_derivatization solution_inert Use Inert Consumables cause_activity->solution_inert solution_maintenance Perform Maintenance (Trim/Replace Column) cause_contamination->solution_maintenance solution_solvent Adjust Sample Solvent cause_solvent->solution_solvent solution_derivatization Optimize Derivatization cause_derivatization->solution_derivatization

References

Stability of 2-Methylbutyrylglycine-d9 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbutyrylglycine-d9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this deuterated internal standard. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical results.

Stability of this compound

The stability of this compound is critical for its use as an internal standard in quantitative bioanalysis.[1] Proper storage and handling are paramount to prevent degradation and ensure accurate and reproducible results. While specific quantitative stability data for this compound is not extensively published, the following tables summarize expected stability based on general principles for deuterated standards and related acylglycines.

Summary of Storage Conditions and Stability

Solid Form

Storage ConditionRecommended DurationNotes
-20°C≥ 4 years[2]Keep tightly sealed in a glass vial.[3]
Room TemperatureShort-term (shipping)Stable for short periods, but long-term storage at room temperature is not recommended.[3][4]

Solution (in Organic Solvent, e.g., Methanol (B129727), DMSO)

Storage ConditionRecommended DurationNotes
-20°CUp to 1 month[3]Store as aliquots in tightly sealed glass vials to avoid repeated freeze-thaw cycles.[3]
4°CUp to 96 hoursFor opened vials of undiluted stock solution.[5]
Room TemperatureUse on the same dayIt is recommended to prepare fresh solutions for immediate use.[3]

In Biological Matrix (e.g., Plasma, Urine)

Storage ConditionStabilityNotes
Freeze-Thaw CyclesStable for at least 3 cyclesSamples should be frozen for at least 12 hours between thaw cycles.[6]
Bench-Top (Room Temp)Stable for up to 24 hoursStability should be confirmed for the expected duration of sample handling.[7]
-20°CLong-termExpected to be stable, but should be validated for the duration of the study.
-80°CLong-termPreferred for extended storage to ensure maximum stability.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent internal standard response - Improper storage of stock or working solutions.- Repeated freeze-thaw cycles of aliquots.- Degradation due to prolonged exposure to room temperature.- Aliquot stock solutions and store at -20°C or below.- Use a fresh aliquot for each experiment.- Keep samples on ice or at 4°C during processing.
Interference at the retention time of the analyte or internal standard - Contamination of the blank matrix.- Presence of unlabeled analyte in the deuterated standard.- Screen at least six different lots of blank matrix for interferences.[1]- Verify the isotopic purity of the deuterated internal standard.
Loss of deuterium (B1214612) label - Exchange of deuterium with protons from the solvent or matrix.- Ensure the deuterium label is in a non-exchangeable position.[8][9]- Use aprotic solvents where possible for stock solutions.
Poor recovery during sample extraction - Suboptimal extraction solvent or pH.- Analyte binding to the container.- Optimize the sample extraction procedure.- Use silanized glassware or low-binding microcentrifuge tubes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: 2-Methylbutyrylglycine is soluble in DMSO and ethanol.[2] For LC-MS/MS applications, methanol is also a commonly used solvent for preparing stock solutions of similar deuterated standards.

Q2: How many freeze-thaw cycles can I subject my samples to without affecting the stability of this compound?

A2: For bioanalytical method validation, it is recommended to assess stability for at least three freeze-thaw cycles.[6] However, it is best practice to minimize the number of cycles by preparing single-use aliquots.

Q3: What are the ideal long-term storage conditions for plasma and urine samples containing this compound?

A3: For long-term stability, it is recommended to store biological samples at -80°C. While -20°C may be sufficient for some period, -80°C provides greater assurance of stability over extended durations.

Q4: Can I store solutions of this compound in plastic tubes?

A4: For organic solutions, it is recommended to use glass containers with Teflon-lined closures to prevent leaching of impurities from plastic.[10] For aqueous solutions, plastic may be acceptable.

Q5: Is it necessary to perform stability testing for the deuterated internal standard itself?

A5: Yes, regulatory guidelines for bioanalytical method validation require stability assessment of the internal standard under various conditions, including freeze-thaw, bench-top (short-term), and long-term storage.[1]

Experimental Protocols & Methodologies

General Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_qc Spike Blank Matrix to Prepare QC Samples (Low and High Conc.) prep_stock->prep_qc prep_t0 Analyze T0 Samples Immediately prep_qc->prep_t0 ft_stability Freeze-Thaw Stability (3 cycles, -20°C to RT) bt_stability Bench-Top Stability (Room Temperature, 4-24h) lt_stability Long-Term Stability (-20°C and -80°C) analyze_samples Analyze Stored Samples via LC-MS/MS ft_stability->analyze_samples bt_stability->analyze_samples lt_stability->analyze_samples compare_results Compare Results to T0 Samples analyze_samples->compare_results calc_stability Calculate % Recovery compare_results->calc_stability G Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAA Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Methylbutyrylglycine 2-Methylbutyrylglycine Methylbutyryl_CoA->Methylbutyrylglycine Glycine N-Acyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Glycine Glycine Glycine->Methylbutyrylglycine

References

Minimizing ion suppression of 2-Methylbutyrylglycine-d9 in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of 2-Methylbutyrylglycine-d9 in complex biological samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This matrix can include various components like proteins, lipids, salts, and other endogenous compounds naturally present in biological samples. Ion suppression leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Electrospray ionization (ESI) is generally more susceptible to this effect than atmospheric pressure chemical ionization (APCI).[1][3]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[1][2] However, this is not always the case. "Differential ion suppression" can occur where the analyte and its deuterated internal standard are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, often due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[1] If this separation occurs in a region of variable ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate results.[2]

Q3: What are the common sources of ion suppression in biological samples?

A3: Ion suppression can be caused by a variety of factors, including:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids (especially glycerophosphocholines), proteins, and peptides.[2][4][5] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[3]

  • Exogenous substances: These are contaminants introduced during sample collection or preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[2] Formulation agents used in preclinical studies can also cause significant ion suppression.[6][7]

  • High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response and self-suppression.[1][8]

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results for 2-Methylbutyrylglycine despite using this compound as an internal standard.

  • Possible Cause: Differential ion suppression between the analyte and the deuterated internal standard.[1]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. Ensure their peaks are perfectly aligned. Even a slight separation can lead to different matrix effects.[1][9]

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This will help determine if the analyte and internal standard are eluting in a "suppression zone".[1][2]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to separate the analyte and internal standard from the regions of ion suppression.[10]

    • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][10]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects experienced by the actual samples.[1]

Problem 2: The signal for the this compound internal standard is decreasing throughout the analytical run.

  • Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.[1]

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.[1]

    • Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]

    • Improve Column Washing: Implement a more effective column washing step at the end of each run to remove strongly retained matrix components.

    • Check for Source Contamination: A dirty ion source can lead to inconsistent signal. Regularly clean the mass spectrometer's ion source.[10]

Problem 3: Poor sensitivity and low signal-to-noise for 2-Methylbutyrylglycine.

  • Possible Cause: Significant ion suppression from the sample matrix.[2]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Conduct a post-column infusion experiment to pinpoint the retention times with the most severe ion suppression.[2]

    • Optimize Sample Preparation: Enhance your sample cleanup protocol. Techniques like SPE are generally more effective at removing a broader range of interferences compared to simple protein precipitation.[3][10]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components that cause ion suppression.[2][11]

    • Optimize Ion Source Parameters: Carefully tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for 2-Methylbutyrylglycine.[10]

Data Presentation

Table 1: Evaluation of Matrix Effect on 2-Methylbutyrylglycine and this compound.

Sample IDAnalyte Peak Area (Neat Solution)IS Peak Area (Neat Solution)Analyte Peak Area (Post-extraction Spike)IS Peak Area (Post-extraction Spike)Matrix Effect (%) AnalyteMatrix Effect (%) IS
Blank Matrix 1
Blank Matrix 2
Blank Matrix 3
Blank Matrix 4
Blank Matrix 5
Blank Matrix 6
Average
Std. Dev.
CV (%)

Calculation: Matrix Effect (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) * 100

A Coefficient of Variation (CV) of the internal standard-normalized matrix factor of <15% is generally considered acceptable.

Experimental Protocols

Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of 2-Methylbutyrylglycine and this compound in a clean solvent (e.g., mobile phase)

  • Extracted blank biological matrix (e.g., plasma, urine) prepared using your standard sample preparation procedure.

Methodology:

  • Prepare a standard solution of 2-Methylbutyrylglycine and its d9-internal standard at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a tee-piece.

  • Connect a syringe pump containing the standard solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.[1]

  • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for both the analyte and the internal standard, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]

Visualizations

TroubleshootingWorkflow start Inconsistent or Inaccurate Quantitative Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution is_coeluting Are they co-eluting perfectly? check_coelution->is_coeluting assess_matrix Assess Matrix Effects (Post-Column Infusion) in_suppression_zone Eluting in a suppression zone? assess_matrix->in_suppression_zone is_coeluting->assess_matrix Yes optimize_chrom Optimize Chromatography (Gradient, Column) is_coeluting->optimize_chrom No enhance_cleanup Enhance Sample Cleanup (SPE, LLE) in_suppression_zone->enhance_cleanup Yes use_matrix_matched Use Matrix-Matched Calibrators in_suppression_zone->use_matrix_matched No optimize_chrom->check_coelution enhance_cleanup->assess_matrix end_bad Continue Optimization enhance_cleanup->end_bad end_good Accurate Results use_matrix_matched->end_good PostColumnInfusion lc_pump LC Pump (Mobile Phase) injector Autosampler (Blank Matrix Extract) lc_pump->injector column LC Column injector->column tee Tee-Piece column->tee syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->tee ms Mass Spectrometer Ion Source tee->ms

References

Technical Support Center: Optimizing MS/MS Parameters for 2-Methylbutyrylglycine-d9 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methylbutyrylglycine-d9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods for the accurate detection and quantification of this important metabolite.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylbutyrylglycine and why is its deuterated form used in analysis?

A1: 2-Methylbutyrylglycine is an acylglycine that can be elevated in the urine of individuals with certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)[1][2]. The analysis of acylglycines is a crucial tool for diagnosing these disorders[3]. This compound is a stable isotope-labeled internal standard (IS). Using a deuterated internal standard is best practice in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry[4]. The IS is added to samples at a known concentration early in the sample preparation process. Because it is chemically almost identical to the analyte of interest (the endogenous, non-labeled 2-Methylbutyrylglycine), it experiences similar variations during sample extraction, chromatography, and ionization[4][5]. By measuring the ratio of the analyte to the internal standard, more accurate and precise quantification can be achieved, as this ratio corrects for experimental variability[4][5].

Q2: What are the typical mass-to-charge ratios (m/z) for the precursor and product ions of this compound in MS/MS analysis?

A2: While specific optimal transitions should be determined empirically on your instrument, we can predict the likely multiple reaction monitoring (MRM) transitions based on the structure of 2-Methylbutyrylglycine and general fragmentation patterns of acylglycines. 2-Methylbutyrylglycine has a monoisotopic molecular weight of 159.09 g/mol . In positive ion mode electrospray ionization (ESI+), it will likely be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 160.1. The d9 isotopologue, this compound, will have a mass increase of 9 Da, resulting in a protonated precursor ion [M+H]⁺ at approximately m/z 169.1.

A common fragmentation pathway for acylglycines is the neutral loss of the glycine (B1666218) moiety or parts of it. A characteristic product ion for many acylglycines is the glycine-related fragment at m/z 76.04 (protonated glycine) or a fragment resulting from the loss of the glycine portion. Another common fragmentation is the loss of water (H₂O) or the carboxyl group (COOH). Based on available spectral data for unlabeled 2-Methylbutyrylglycine, a prominent product ion is observed at m/z 57.07[6]. This corresponds to the 2-methylbutyryl acylium ion. Therefore, a primary MRM transition for this compound would be from the precursor ion to a product ion that retains the deuterated acyl chain.

Q3: How do I select and optimize the collision energy (CE) for my MRM transitions?

A3: Collision energy is a critical parameter for achieving optimal sensitivity in MS/MS analysis. The ideal CE varies between different instruments and compounds. To determine the optimal CE for each MRM transition for this compound, you should perform a collision energy optimization experiment. This involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the desired product ion as the collision energy is ramped over a range (e.g., 5-50 eV). The CE that produces the most intense and stable product ion signal should be selected for your analytical method.

Q4: What are some common sources of interference in the analysis of this compound?

A4: Interferences can arise from various sources, including the sample matrix, co-eluting isomeric compounds, and contaminants from sample collection and preparation. Isomers of 2-Methylbutyrylglycine, such as isovalerylglycine, could potentially interfere if not chromatographically resolved. Matrix effects, where components of the biological sample (e.g., urine, plasma) suppress or enhance the ionization of the analyte and internal standard, are also a common issue. A well-designed chromatographic separation and the use of a stable isotope-labeled internal standard that co-elutes with the analyte can help mitigate these interferences[5].

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of MS/MS parameters for this compound detection.

Problem Possible Causes Recommended Solutions
No or Low Signal for this compound 1. Incorrect MRM transitions selected. 2. Suboptimal ionization source parameters (e.g., capillary voltage, source temperature). 3. Inefficient ionization of the analyte. 4. Degradation of the analyte. 5. Issues with the infusion or chromatography system.1. Verify the precursor and product ion m/z values. Perform a full scan and product ion scan of a standard solution to identify the correct ions. 2. Systematically optimize source parameters. Start with typical values for similar small molecules and adjust one parameter at a time. 3. Experiment with both positive and negative ionization modes. For acylglycines, positive mode is common. Consider mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance protonation. 4. Ensure proper storage and handling of standards and samples. Prepare fresh solutions. 5. Check for clogs, leaks, or other issues in the LC and MS interface.
High Background Noise or Interferences 1. Matrix effects from the biological sample. 2. Contamination from solvents, vials, or sample preparation steps. 3. Co-eluting isobaric compounds.1. Improve sample preparation with a more effective extraction method (e.g., solid-phase extraction). 2. Use high-purity solvents and pre-cleaned labware. Include blank injections to identify sources of contamination. 3. Optimize the chromatographic method to improve the separation of this compound from interfering compounds. This may involve changing the column, mobile phase composition, or gradient profile.
Poor Peak Shape 1. Suboptimal chromatography conditions. 2. Column overload. 3. Inappropriate injection solvent.1. Adjust the mobile phase gradient and flow rate. Ensure the column temperature is stable. 2. Reduce the injection volume or the concentration of the sample. 3. The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.
Inconsistent Analyte to Internal Standard Ratio 1. The internal standard is not co-eluting with the analyte. 2. Differential matrix effects on the analyte and internal standard. 3. Instability of the analyte or internal standard during sample processing.1. Adjust the chromatography to ensure co-elution. A stable isotope-labeled internal standard should have a very similar retention time to the unlabeled analyte[5]. 2. While a deuterated IS minimizes this, extreme matrix effects can still cause issues. Improve sample cleanup to reduce matrix components. 3. Evaluate the stability of both compounds under the conditions of your sample preparation workflow.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions and Collision Energy
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Identification (MS1 Scan): Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion ([M+H]⁺) for this compound (expected around m/z 169.1).

  • Product Ion Identification (MS2 Scan): Select the precursor ion identified in the previous step and acquire a product ion scan by fragmenting it with a range of collision energies. Identify the most abundant and stable product ions.

  • Collision Energy Optimization: For the most promising precursor-product ion pairs (MRM transitions), perform a collision energy optimization experiment. While infusing the standard, monitor the intensity of each product ion as the collision energy is ramped.

  • Data Analysis: Plot the product ion intensity as a function of collision energy for each transition. The collision energy that yields the maximum intensity should be selected for the quantitative method.

Protocol 2: Basic Liquid Chromatography Method for Acylglycine Analysis

This is a general starting point; optimization for your specific application and instrument is necessary.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start at a low percentage of Mobile Phase B (e.g., 2-5%), ramp up to a high percentage (e.g., 95-98%) to elute the analytes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

Quantitative Data Summary

The following table provides predicted m/z values for use in initial method setup. These should be empirically verified.

Compound Precursor Ion Predicted m/z (Precursor) Product Ion Predicted m/z (Product) Notes
2-Methylbutyrylglycine[M+H]⁺160.12-methylbutyryl acylium ion57.1Primary quantifiable transition.
This compound[M+H]⁺169.1Deuterated 2-methylbutyryl acylium ion66.1Predicted primary transition for the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_lc_ms LC-MS/MS Method Development cluster_validation Validation prep_std Prepare 2-MBG-d9 Standard infuse Infuse Standard into MS prep_std->infuse ms1_scan Acquire MS1 Scan (Identify Precursor Ion) infuse->ms1_scan ms2_scan Acquire Product Ion Scan (Identify Product Ions) ms1_scan->ms2_scan ce_opt Optimize Collision Energy ms2_scan->ce_opt ms_method Create MRM Method ce_opt->ms_method lc_dev Develop LC Method (Separation) lc_dev->ms_method validate Method Validation ms_method->validate

Caption: Workflow for MS/MS parameter optimization.

troubleshooting_logic start Low or No Signal Detected check_mrm Are MRM Transitions Correct? start->check_mrm check_source Are Source Parameters Optimized? check_mrm->check_source Yes reoptimize_mrm Re-determine Transitions via Infusion check_mrm->reoptimize_mrm No check_lc Is the LC System Functioning? check_source->check_lc Yes optimize_source Optimize Source Parameters (Voltage, Temp, Gas) check_source->optimize_source No troubleshoot_lc Check for Leaks, Clogs, and Solvent Delivery check_lc->troubleshoot_lc No success Signal Restored check_lc->success Yes reoptimize_mrm->check_mrm optimize_source->check_source troubleshoot_lc->check_lc

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Analysis of 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methylbutyrylglycine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation and ensuring accurate quantification during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: 2-Methylbutyrylglycine is an N-acyl-alpha amino acid, a metabolite of the amino acid L-isoleucine. The deuterated form, this compound, contains nine deuterium (B1214612) atoms, making it a stable isotope-labeled internal standard. It is used in mass spectrometry-based quantitative assays to improve accuracy and precision by correcting for variability in sample preparation and instrument response.[1]

Q2: What is in-source fragmentation and how does it affect the analysis of this compound?

A2: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer. This can lead to an underestimation of the precursor ion signal and an overestimation of fragment ions, compromising the accuracy of quantification. For this compound, ISF can result in the loss of the glycine (B1666218) moiety or other parts of the molecule, leading to inaccurate measurement of its concentration.

Q3: What are the main causes of in-source fragmentation of this compound?

A3: The primary causes of in-source fragmentation for small molecules like this compound in electrospray ionization (ESI) mass spectrometry are:

  • High Cone Voltage (or Declustering/Fragmentor Potential): This voltage accelerates ions from the atmospheric pressure region to the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.

  • High Source and Desolvation Temperatures: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules.

  • High Collision Energy: While primarily intended for fragmentation in the collision cell (MS/MS), excessive energy settings can sometimes contribute to fragmentation in the source region.

Q4: How can I detect if in-source fragmentation of this compound is occurring in my experiment?

A4: You can identify in-source fragmentation by observing the following:

  • A lower than expected signal intensity for the precursor ion of this compound.

  • The presence of fragment ions in the full scan (MS1) spectrum that correspond to known neutral losses from the parent molecule. For 2-Methylbutyrylglycine, a common fragment is observed at m/z 74.02477, corresponding to the glycine moiety.[2]

  • A non-linear response in your calibration curve, especially at higher concentrations.

Troubleshooting Guide: Preventing In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Issue Potential Cause Recommended Action
Low precursor ion intensity for this compound High Cone Voltage / Declustering PotentialSystematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the precursor ion intensity.
High abundance of fragment ions in MS1 spectrum High Source / Desolvation TemperatureDecrease the source and desolvation temperatures in increments of 20-25°C. Ensure the temperature is sufficient for efficient desolvation without causing thermal degradation.
Poor linearity of calibration curve In-source fragmentation at higher concentrationsOptimize cone voltage and source temperatures as described above. Consider diluting samples to a concentration range where the response is linear.
Inconsistent quantification results Variable in-source fragmentation across samplesEnsure consistent instrument parameters for all samples and standards. Re-optimize source conditions if significant matrix effects are suspected.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation

This protocol describes a systematic approach to determine the optimal cone voltage for minimizing the in-source fragmentation of this compound.

1. Materials:

  • Standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your LC method.
  • LC-MS/MS system with an electrospray ionization (ESI) source.
  • Syringe pump for direct infusion.

2. Procedure:

  • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
  • Set the mass spectrometer to acquire data in full scan mode (MS1) over a mass range that includes the precursor ion of this compound (m/z ~169.14) and its expected fragments (e.g., m/z 50-200).
  • Set initial ESI source parameters based on a generic method for small molecules.
  • Begin with a relatively high cone voltage (e.g., 50 V) and acquire a mass spectrum.
  • Gradually decrease the cone voltage in 5-10 V increments, acquiring a spectrum at each step.
  • Monitor the intensities of the precursor ion and any observed fragment ions at each cone voltage setting.

3. Data Analysis:

  • Plot the intensity of the precursor ion and major fragment ions as a function of the cone voltage.
  • The optimal cone voltage is the value that provides the highest precursor ion intensity with the lowest fragment ion intensity.

Protocol 2: LC-MS/MS Method for Quantification of Acylglycines

This protocol provides a general framework for the quantitative analysis of acylglycines, including 2-Methylbutyrylglycine, using a deuterated internal standard.[3][4]

1. Sample Preparation (Urine):

  • Thaw urine samples to room temperature.
  • To 100 µL of urine, add an appropriate amount of this compound internal standard solution.
  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.
  • Elute the acylglycines and evaporate the eluent to dryness.
  • Reconstitute the residue in the initial mobile phase.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to achieve separation from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 2-Methylbutyrylglycine: Precursor ion > Product ion (e.g., m/z 160.1 > [specific fragment]).
  • This compound: Precursor ion > Product ion (e.g., m/z 169.1 > [corresponding deuterated fragment]).
  • Source Parameters: Optimized to minimize in-source fragmentation as per Protocol 1.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
  • Use a linear regression model for quantification.[3]

Visualizations

In_Source_Fragmentation_Workflow cluster_source Ion Source cluster_ms Mass Spectrometer Analyte This compound (Analyte) Droplet Charged Droplet Analyte->Droplet Nebulization GasPhaseIon Gas Phase Ion [M+H]+ Droplet->GasPhaseIon Desolvation FragmentIon Fragment Ion GasPhaseIon->FragmentIon In-Source Fragmentation MassAnalyzer Mass Analyzer GasPhaseIon->MassAnalyzer FragmentIon->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: In-source fragmentation of this compound.

Troubleshooting_Workflow Start Problem: Suspected In-Source Fragmentation Check_MS1 Observe MS1 Spectrum for Precursor & Fragment Ions Start->Check_MS1 High_Fragments High Fragment Abundance? Check_MS1->High_Fragments Optimize_CV Optimize Cone Voltage (Protocol 1) High_Fragments->Optimize_CV Yes Problem_Solved Problem Resolved High_Fragments->Problem_Solved No Consult_Expert Consult Senior Scientist or Instrument Specialist High_Fragments->Consult_Expert If persists after optimization Optimize_Temp Optimize Source/ Desolvation Temperature Optimize_CV->Optimize_Temp Check_Again Re-evaluate MS1 Spectrum Optimize_Temp->Check_Again Check_Again->High_Fragments Still High

Caption: Troubleshooting workflow for in-source fragmentation.

References

Best practices for handling and storing deuterated amino acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of deuterated amino acid standards. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated amino acid standards?

A: Proper storage is critical to maintain both the chemical and isotopic purity of deuterated amino acid standards.[1][2] For lyophilized powders or solids, storage at -20°C or colder in a desiccator is recommended to protect against degradation and moisture.[2] Solutions should be stored in tightly sealed, amber vials at low temperatures, typically 2-8°C for short- to medium-term storage (weeks to months) and -20°C or below for longer-term storage (months to over a year).[2] Always consult the manufacturer's certificate of analysis for specific storage instructions for your product.[1][2][3]

Q2: How does moisture affect deuterated amino acid standards?

A: Deuterated compounds are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This is problematic because it can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen from water.[1] This process compromises the isotopic purity of the standard, which can lead to inaccurate quantification in mass spectrometry-based assays.[1][4] To minimize moisture exposure, it is recommended to handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.[1] Allowing the container to equilibrate to room temperature before opening will also prevent condensation.[1]

Q3: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?

A: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from a solvent or atmospheric moisture.[1] This can decrease the isotopic enrichment of your standard, leading to inaccurate results.[1][4] To prevent H-D exchange:

  • Avoid Protic and pH-extreme Solvents: Do not dissolve or store standards in acidic or basic solutions unless specified by the manufacturer, as these conditions can catalyze H-D exchange.[1][5][6]

  • Use a Dry Environment: Handle all materials under a dry, inert atmosphere.[1]

  • Check Label Position: Be aware that deuterium labels on heteroatoms like oxygen or nitrogen (e.g., in hydroxyl or amine groups) are more susceptible to exchange.[6]

Q4: What is the best solvent for reconstituting and preparing deuterated amino acid standard solutions?

A: The choice of solvent is critical to prevent H-D exchange and ensure compatibility with your analytical method.[2] High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[2] It is crucial to avoid acidic or basic aqueous solutions which can facilitate the exchange of deuterium atoms.[2][5] Always ensure the solvent is compatible with your downstream application, for instance, LC-MS/MS.[2]

Q5: Can I mix multiple deuterated amino acid standards in a single stock solution?

A: While creating a mixed stock solution is possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[1][2][7] This approach offers greater flexibility in your experiments and minimizes the risk of unforeseen interactions between different standards.

Q6: How can I verify the isotopic and chemical purity of my deuterated amino acid standard?

A: The purity of deuterated standards should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment by analyzing the distribution of isotopologues.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labels and assess isotopic purity.[2][8] Chemical purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[2]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Potential Cause: Lack of co-elution between the analyte and the deuterated standard in chromatography. Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography.[4][6] This can lead to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.[4][6]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together.[4]

    • Adjust Chromatography: If separation is observed, consider modifying your chromatographic method (e.g., adjusting the mobile phase gradient) to ensure co-elution.[4][6]

    • Evaluate Matrix Effects: Conduct experiments to assess whether the analyte and internal standard are affected differently by the sample matrix.[4] Improving sample clean-up procedures may be necessary to remove interfering components.[4]

Issue 2: Poor or No Signal from the Deuterated Internal Standard

  • Potential Cause: Degradation of the standard due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the standard has been stored according to the manufacturer's recommendations (see table below).

    • Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid standard.[9]

    • Verify Instrument Parameters: Ensure that the mass spectrometer is properly tuned and calibrated for the mass of the deuterated standard.[9]

Issue 3: Variable Internal Standard Signal Intensity

  • Potential Cause: Instability of the deuterium label leading to H-D exchange.

  • Troubleshooting Steps:

    • Assess Label Stability: The position of the deuterium atoms in the molecule is crucial for stability. Labels on heteroatoms or carbons adjacent to carbonyl groups are more prone to exchange.[6]

    • Control Experimental Conditions: Avoid acidic or basic conditions during sample preparation and analysis if the label is labile.[9]

    • Perform a Stability Experiment: Spike the deuterated standard into a blank matrix and incubate under your typical sample preparation conditions. Analyze the sample over time to monitor for any loss of the deuterated signal or appearance of the unlabeled analyte.[9]

Data Presentation

Table 1: Recommended Storage Conditions for Deuterated Amino Acid Standards

FormTemperatureDurationKey Considerations
Lyophilized Powder/Solid-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[2]
In Aprotic Solvent2-8°CShort to Medium-term (Weeks to Months)Protect from light by using amber vials. Ensure the container is well-sealed.[2][3]
In Aprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[2][3]

Experimental Protocols

Protocol 1: Reconstitution of a Lyophilized Deuterated Amino Acid Standard

  • Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[1][10][11]

  • Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.[2][11]

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration.[2]

  • Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[2]

  • Storage: Store the resulting stock solution in a tightly sealed, amber vial at the recommended temperature (typically -20°C).[2]

Protocol 2: Preparation of Working Solutions

  • Equilibration: Allow the stock solution to warm to room temperature before use.[2][3]

  • Dilution: Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

  • Final Volume: Dilute to the final volume with the appropriate solvent or matrix.

  • Mixing: Mix the working solution thoroughly.

  • Fresh Preparation: It is best practice to prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.[3]

Mandatory Visualization

G Troubleshooting Workflow for Deuterated Amino Acid Standards start Start: Inconsistent or Inaccurate Results check_purity Verify Isotopic and Chemical Purity of Standard start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok order_new Order New Standard purity_ok->order_new No check_storage Review Storage and Handling Procedures purity_ok->check_storage Yes storage_ok Proper Storage? check_storage->storage_ok correct_storage Implement Correct Storage/Handling storage_ok->correct_storage No check_coelution Assess Analyte/Standard Co-elution storage_ok->check_coelution Yes correct_storage->check_coelution coelution_ok Co-elution Achieved? check_coelution->coelution_ok optimize_hplc Optimize Chromatographic Method coelution_ok->optimize_hplc No check_hd_exchange Investigate H-D Exchange Potential coelution_ok->check_hd_exchange Yes optimize_hplc->check_coelution hd_exchange_risk Risk of H-D Exchange? check_hd_exchange->hd_exchange_risk modify_protocol Modify Sample Prep (e.g., solvent, pH) hd_exchange_risk->modify_protocol Yes end_ok Results are Accurate and Reproducible hd_exchange_risk->end_ok No modify_protocol->check_hd_exchange

References

Impact of mobile phase composition on 2-Methylbutyrylglycine-d9 ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbutyrylglycine-d9. The information provided will help address common issues related to its ionization and detection during LC-MS analysis, with a focus on the impact of mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: this compound, an acylglycine, contains a carboxylic acid group. Therefore, it is most effectively ionized in negative electrospray ionization (ESI) mode, where it can be readily deprotonated to form the [M-H]⁻ ion. While positive ionization is possible, it is generally less efficient and may require specific mobile phase additives to promote the formation of adducts like [M+H]⁺ or [M+Na]⁺.

Q2: How does the pH of the mobile phase affect the ionization of this compound?

A2: The pH of the mobile phase significantly influences the ionization efficiency of this compound. In negative ESI mode, a higher pH (typically neutral to slightly basic) promotes the deprotonation of the carboxylic acid group, leading to a stronger [M-H]⁻ signal. Conversely, a low pH will suppress ionization in negative mode. The effect of pH on ionization efficiency is not always solely predictable by the pKa of the analyte.[1][2][3]

Q3: What is the role of the organic modifier in the mobile phase?

A3: The organic modifier (e.g., acetonitrile (B52724) or methanol) in a reversed-phase LC method primarily controls the retention time of this compound on the analytical column. However, the choice and concentration of the organic modifier can also impact ESI efficiency. High organic content mobile phases are generally more compatible with ESI.[4][5] The properties of the organic solvent can influence droplet formation and desolvation in the ESI source, thereby affecting the analyte signal.

Q4: Why are additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) used in the mobile phase?

A4: Additives such as ammonium formate or ammonium acetate serve multiple purposes in LC-MS analysis. They act as buffering agents to control the mobile phase pH and provide a source of counter-ions that can aid in the ionization process.[4][6][7] For negative mode analysis of this compound, these additives can help ensure consistent deprotonation. In positive mode, ammonium ions can form adducts ([M+NH₄]⁺).

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

Possible Causes & Solutions:

  • Incorrect Ionization Mode:

    • Solution: Ensure the mass spectrometer is operating in negative ionization mode. While positive mode detection is possible, it is generally less sensitive for this compound.[8]

  • Inappropriate Mobile Phase pH:

    • Solution (Negative Mode): If using an acidic mobile phase, the carboxylic acid group of this compound will be protonated, suppressing the formation of [M-H]⁻. Increase the pH of the aqueous component of your mobile phase to neutral or slightly basic conditions (e.g., using 10 mM ammonium bicarbonate or a small amount of ammonium hydroxide).

    • Solution (Positive Mode): If positive mode is required, an acidic mobile phase (e.g., with 0.1% formic acid) is necessary to promote protonation.[9][10]

  • Suboptimal Organic Modifier:

    • Solution: The choice between acetonitrile and methanol (B129727) can influence signal intensity. If the signal is poor with one, try the other. The desolvation properties of methanol and acetonitrile differ, which can affect ionization.

Issue 2: Inconsistent or Unstable Signal

Possible Causes & Solutions:

  • Fluctuating Mobile Phase pH:

    • Solution: Improperly prepared or aged buffers can lead to pH drift.[11] Prepare fresh mobile phase buffers for each analytical run and ensure they are adequately mixed.

  • Ion Suppression:

    • Solution: Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[12][13] Optimize the chromatographic separation to move the analyte away from interfering peaks. A post-column infusion experiment can help identify regions of ion suppression.[12] Sample dilution can also alleviate matrix effects.[12]

  • Incompatible Additives:

    • Solution: Some mobile phase additives, like trifluoroacetic acid (TFA), are excellent for chromatography but can cause significant ion suppression in ESI-MS.[14] If using TFA, switch to a more MS-friendly additive like formic acid or ammonium formate.

Issue 3: Presence of Unexpected Adducts

Possible Causes & Solutions:

  • Mobile Phase Contaminants:

    • Solution: The presence of sodium ([M+Na]⁺), potassium ([M+K]⁺), or other metal ions in the mobile phase or from glassware can lead to the formation of adducts.[15][16] Use high-purity, LC-MS grade solvents and additives. Thoroughly clean all glassware.

  • Solvent Adducts:

    • Solution: Adducts with solvent molecules, such as methanol ([M+CH₃OH-H]⁻) or acetonitrile ([M+CH₃CN-H]⁻), can sometimes be observed.[15] While often minor, their prevalence can be influenced by the specific source conditions (e.g., temperature, gas flows).

Data Presentation

Table 1: Illustrative Impact of Mobile Phase Composition on this compound Ionization Efficiency (Negative ESI Mode)

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Analyte Peak Area (Arbitrary Units)Observations
Water + 0.1% Formic Acid (pH ~2.7)Acetonitrile15,000Low signal intensity due to suppression of deprotonation in acidic conditions.
Water + 10 mM Ammonium Acetate (pH ~7.0)Acetonitrile250,000Good signal intensity at neutral pH, promoting the formation of the [M-H]⁻ ion.
Water + 10 mM Ammonium Bicarbonate (pH ~8.0)Acetonitrile320,000Enhanced signal intensity in slightly basic conditions, further promoting deprotonation.
Water + 10 mM Ammonium Acetate (pH ~7.0)Methanol220,000Good signal intensity, though slightly lower than with acetonitrile in this example.

Note: The data presented in this table is for illustrative purposes to demonstrate general trends and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Negative Ion Mode

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with the initial mobile phase composition to create working standards.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Nebulizer Gas Flow: 7 Bar.

    • MRM Transition: Monitor the transition for the deprotonated parent ion to a characteristic product ion (specific m/z values will depend on the instrument and fragmentation).

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_sample Prepare this compound Working Standards lc_separation Inject Sample & Chromatographic Separation prep_sample->lc_separation prep_mpA Prepare Aqueous Mobile Phase (e.g., 10 mM Ammonium Acetate) prep_mpA->lc_separation prep_mpB Prepare Organic Mobile Phase (e.g., Acetonitrile) prep_mpB->lc_separation ms_detection Mass Spectrometry Detection (Negative ESI Mode) lc_separation->ms_detection data_acquisition Acquire Data ms_detection->data_acquisition data_processing Process Chromatograms & Integrate Peaks data_acquisition->data_processing quantification Quantify Analyte data_processing->quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_logic start Poor/No Signal for This compound check_ion_mode Is MS in Negative Ionization Mode? start->check_ion_mode switch_mode Switch to Negative Mode check_ion_mode->switch_mode No check_ph What is the Mobile Phase pH? check_ion_mode->check_ph Yes acidic_ph Acidic pH suppresses [M-H]⁻ formation check_ph->acidic_ph Acidic check_suppression Is Ion Suppression Suspected? check_ph->check_suppression Neutral/Basic increase_ph Increase Mobile Phase pH (e.g., use Ammonium Acetate) acidic_ph->increase_ph optimize_chrom Optimize Chromatography to Separate from Matrix check_suppression->optimize_chrom Yes

Caption: Troubleshooting logic for poor signal of this compound.

References

Validation & Comparative

A Comparative Guide to the LC-MS/MS Validation of 2-Methylbutyrylglycine Using a d9-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Analytical Performance

This guide provides a comprehensive overview of the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methylbutyrylglycine (2-MBG), a key biomarker for certain inborn errors of metabolism. A core focus is placed on the use of a stable isotope-labeled internal standard, 2-Methylbutyrylglycine-d9 (2-MBG-d9), to ensure accuracy and precision. This document presents supporting experimental data, detailed methodologies, and a comparative analysis against other potential internal standards, offering a valuable resource for researchers developing and validating similar bioanalytical methods.

Performance Comparison: 2-MBG-d9 vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for mitigating variability in sample preparation and instrumental analysis. A stable isotope-labeled internal standard, such as 2-MBG-d9, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process. This minimizes matrix effects and improves the accuracy and precision of quantification.

The following tables summarize the expected performance of an LC-MS/MS method for 2-MBG validated with a d9 internal standard, based on data reported for similar acylglycine analyses.[1][2]

Table 1: Linearity and Sensitivity

Parameter2-Methylbutyrylglycine with d9-Internal Standard
Linear Range0.005 - 25.0 µM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.005 µM

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC< 10%< 10%90.2 - 109.3%
Medium QC< 10%< 10%90.2 - 109.3%
High QC< 10%< 10%90.2 - 109.3%

Table 3: Recovery and Matrix Effect

Parameter2-Methylbutyrylglycine with d9-Internal Standard
Mean Extraction Recovery90.2 - 109.3%
Matrix EffectMinimal (2 - 10% ion suppression/enhancement)

Experimental Protocols

The following protocols are based on established methods for the analysis of acylglycines in biological matrices.[1][2][3]

Sample Preparation (Human Urine)
  • Sample Collection: Collect urine samples and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples and centrifuge to remove particulates. To a 100 µL aliquot of urine, add a known concentration of this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering salts and polar compounds.

    • Elute the acylglycines with methanol.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of 3N butanolic-HCl.

    • Heat the sample at 60°C for 20 minutes to form the butyl-ester derivatives.

    • Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Methylbutyrylglycine: Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be optimized based on instrumentation.

      • This compound: Precursor Ion (m/z) 225.1 -> Product Ion (m/z) 66.1.[3]

Mandatory Visualizations

metabolic_pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA two_methylbutyryl_CoA->Tiglyl_CoA SBCAD two_MBG 2-Methylbutyrylglycine two_methylbutyryl_CoA->two_MBG + Glycine (SBCAD Deficiency) Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glycine Glycine

Caption: Metabolic pathway of Isoleucine and formation of 2-Methylbutyrylglycine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation SampleCollection Urine Sample Collection (-80°C Storage) Spiking Spiking with 2-MBG-d9 Internal Standard SampleCollection->Spiking SPE Solid-Phase Extraction (C18) Spiking->SPE Derivatization Butyl-ester Derivatization SPE->Derivatization LC_MS LC-MS/MS Analysis (C18, ESI+, MRM) Derivatization->LC_MS DataProcessing Data Processing & Quantification LC_MS->DataProcessing Linearity Linearity DataProcessing->Linearity Precision Precision DataProcessing->Precision Accuracy Accuracy DataProcessing->Accuracy Recovery Recovery DataProcessing->Recovery MatrixEffect Matrix Effect DataProcessing->MatrixEffect Stability Stability DataProcessing->Stability

Caption: Experimental workflow for LC-MS/MS analysis of 2-Methylbutyrylglycine.

References

Inter-laboratory comparison of 2-Methylbutyrylglycine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on 2-Methylbutyrylglycine Quantification: A Comparative Guide

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Methylbutyrylglycine (2-MBG) is critical. As a key biomarker for certain inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, reliable and reproducible measurement is paramount for both clinical diagnostics and research applications.[1][2] This guide provides a comparative overview of the primary analytical methods employed for the quantification of 2-MBG in biological matrices, summarizing their performance based on available experimental data and established analytical principles.

The two predominant techniques for the quantification of 2-MBG are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory comparison studies for 2-MBG quantification are publicly available, this guide synthesizes data from various studies to present a comparative analysis of these methodologies.

Quantitative Performance of Analytical Methods

The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of 2-Methylbutyrylglycine quantification. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods based on published data and established validation parameters for similar analytes.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Typical Acceptance Criteria (ICH/FDA)
Linearity (r²) ≥ 0.99≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 µmol/L0.01 - 0.5 µmol/LDefined by the lowest standard on the calibration curve with acceptable precision and accuracy.
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15% of nominal concentration (± 20% at LLOQ).
Precision (% CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ).
Specificity High, dependent on chromatographic separation and mass fragmentation.Very High, due to precursor-product ion transitions (MRM).Method should be able to differentiate the analyte from endogenous components and other interferences.
Sample Throughput Lower, due to derivatization and longer run times.Higher, with faster run times and potential for multiplexing.N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the quantification of 2-Methylbutyrylglycine using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like 2-MBG, a chemical derivatization step is required to increase volatility.

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 2-MBG).

  • Acidify the sample with HCl to a pH of 1-2.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-MBG-TMS and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation compared to GC-MS, as derivatization is often not necessary.

1. Sample Preparation (Plasma/Urine)

  • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled 2-MBG).

  • For plasma, perform protein precipitation by adding 300 µL of cold acetonitrile. For urine, a simple dilution may be sufficient.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis. Evaporation and reconstitution in the initial mobile phase may be performed to increase sensitivity.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or similar.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 2-MBG.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2-MBG and the internal standard.

Visualizing the Context and Workflow

To better understand the relevance and the analytical process for 2-Methylbutyrylglycine, the following diagrams illustrate its metabolic origin and a typical quantification workflow.

Metabolic Pathway of Isoleucine Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate S_2_Methylbutyryl_CoA S_2_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->S_2_Methylbutyryl_CoA Tiglyl_CoA Tiglyl_CoA S_2_Methylbutyryl_CoA->Tiglyl_CoA SBCAD Two_MBG 2-Methylbutyrylglycine S_2_Methylbutyryl_CoA->Two_MBG Propionyl_CoA Propionyl_CoA Tiglyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glycine Glycine Glycine->Two_MBG SBCADD_Deficiency SBCAD Deficiency SBCADD_Deficiency->S_2_Methylbutyryl_CoA

Caption: Metabolic origin of 2-Methylbutyrylglycine from Isoleucine catabolism.

General Workflow for 2-Methylbutyrylglycine Quantification cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Urine/Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or Protein Precipitation) Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Processing Data Processing (Peak Integration) Mass_Spectrometry->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: A generalized experimental workflow for 2-MBG quantification.

References

The Gold Standard for Acylglycine Analysis: A Comparative Guide to 2-Methylbutyrylglycine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of acylglycines is paramount. This guide provides an objective comparison of 2-Methylbutyrylglycine-d9 with other internal standards for acylglycine analysis, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard, particularly a deuterated one like this compound, is widely regarded as the gold standard for compensating for analytical variability, including matrix effects and extraction inconsistencies.

Acylglycines are critical biomarkers for a range of inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias. Their accurate measurement in biological matrices such as urine and plasma is essential for diagnosis and monitoring. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput. However, the complexity of biological samples can introduce significant analytical challenges, making the choice of an appropriate internal standard a critical determinant of data quality.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for reliable normalization and accurate quantification. Stable isotope-labeled internal standards, such as this compound, are structurally identical to their endogenous counterparts, differing only in isotopic composition. This makes them the superior choice over structural analogs or other compounds that may not co-elute or experience identical matrix effects.

While direct head-to-head studies comparing a wide array of internal standards for the specific analysis of 2-methylbutyrylglycine (B135152) are not extensively published, the performance of deuterated internal standards for the broader class of acylglycines is well-documented. This data serves as a strong indicator of the expected performance of this compound.

Performance MetricThis compound (and other Deuterated Acylglycines)¹³C-Labeled Internal StandardsNon-Isotopically Labeled (Structural Analog) Internal Standards
Recovery Excellent (typically 90.2% to 109.3%)[1]Excellent (comparable to deuterated standards)Variable and can be significantly different from the analyte
Precision (CV%) High (<10% for within- and between-run imprecision)[1]High (comparable to deuterated standards)Lower precision due to differential matrix effects and extraction recovery
Linearity Excellent (Linear regression coefficients >0.99)[1]ExcellentMay be non-linear if matrix effects are not adequately compensated
Matrix Effect Minimal to low (ion suppression reported at 2-10%)[2]Minimal to lowSignificant and unpredictable, leading to ion suppression or enhancement
Co-elution Near-perfect co-elution with the analytePerfect co-elution with the analyteMay not co-elute with the analyte, leading to inaccurate correction
Cost & Availability Generally more readily available and less expensive than ¹³C-labeled standards.Often more expensive and less commercially available than deuterated standards.Generally the least expensive and most readily available.

Experimental Protocols

The following is a representative experimental protocol for the quantification of acylglycines in human urine using UPLC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common method for extracting and concentrating acylglycines from urine.

  • Materials:

    • Strong anion exchange SPE cartridges

    • Urine sample

    • Internal standard working solution (containing this compound)

    • Methanol (B129727)

    • Deionized water

    • Formic acid

    • Elution solvent (e.g., 5% formic acid in methanol)

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

    • Sample Loading: Mix a defined volume of urine with the internal standard working solution. Acidify the sample with formic acid and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with deionized water to remove unretained matrix components.

    • Elution: Elute the acylglycines and the internal standard with the elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation:

    • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the acylglycines.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each acylglycine and its corresponding deuterated internal standard are monitored. For 2-Methylbutyrylglycine, the transition would be specific to its molecular weight and fragmentation pattern, and for this compound, a corresponding mass-shifted transition would be used.

Visualizing the Metabolic Context and Analytical Workflow

To provide a clearer understanding of the biochemical relevance of 2-Methylbutyrylglycine and the analytical process, the following diagrams have been generated.

L_Isoleucine_Metabolism cluster_pathway L-Isoleucine Catabolic Pathway cluster_conjugation Glycine Conjugation cluster_disorder Metabolic Disorder L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD 2-Methylbutyrylglycine 2-Methylbutyrylglycine 2-Methylbutyryl-CoA->2-Methylbutyrylglycine GLYAT Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Glycine Glycine Glycine->2-Methylbutyrylglycine SBCAD_Deficiency SBCAD Deficiency SBCAD_Deficiency->2-Methylbutyryl-CoA

Caption: L-Isoleucine metabolic pathway and the formation of 2-Methylbutyrylglycine.

Acylglycine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Add_IS Add this compound (Internal Standard) Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Data_Processing Data Processing & Quantification Add_IS->Data_Processing Correction Elution Elution SPE->Elution Dry_Reconstitute Dry & Reconstitute Elution->Dry_Reconstitute UPLC UPLC Separation Dry_Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS MSMS->Data_Processing

Caption: Experimental workflow for acylglycine analysis using an internal standard.

References

A Researcher's Guide to Cross-Validation of 2-Methylbutyrylglycine Assays Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. 2-Methylbutyrylglycine (B135152) (2-MBG), a critical biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), is no exception.[1][2] As research and clinical studies often span multiple laboratories and utilize different analytical technologies, ensuring the comparability and reliability of 2-MBG measurements is essential. This guide provides an objective comparison of common analytical platforms for 2-MBG quantification, supported by detailed experimental protocols and performance data to aid in the design and validation of robust assays.

The Significance of 2-Methylbutyrylglycine (2-MBG)

2-Methylbutyrylglycine is an acylglycine that accumulates in the body due to a defect in the degradation pathway of the amino acid L-isoleucine.[1] Specifically, a deficiency in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the buildup of 2-methylbutyryl-CoA. This intermediate is then conjugated with glycine (B1666218) to form 2-MBG, which is subsequently excreted in the urine.[1] Elevated levels of 2-MBG are a hallmark of SBCADD, an autosomal recessive metabolic disorder.[1][2] Therefore, accurate measurement of 2-MBG in biological fluids like urine is crucial for the diagnosis and monitoring of this condition.

The metabolic pathway below illustrates the formation of 2-MBG in the context of SBCAD deficiency.

cluster_pathway Isoleucine Degradation Pathway Isoleucine L-Isoleucine Metabolite1 2-Keto-3-methylvalerate Isoleucine->Metabolite1 Metabolite2 2-Methylbutyryl-CoA Metabolite1->Metabolite2 SBCAD_Deficiency SBCAD Deficiency Metabolite2->SBCAD_Deficiency TwoMBG 2-Methylbutyrylglycine (Excreted in Urine) Metabolite2->TwoMBG Glycine N-acyltransferase Metabolite3 Tiglyl-CoA SBCAD_Deficiency->Metabolite3 Blocked Glycine Glycine Glycine->TwoMBG

Figure 1: Metabolic pathway of 2-Methylbutyrylglycine formation.

Analytical Platforms for 2-MBG Quantification

The two predominant analytical platforms for the quantification of 2-MBG and other small molecule metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. For non-volatile molecules like 2-MBG, a chemical derivatization step is required to increase volatility. GC-MS is a robust and well-established method, often considered a gold standard for the analysis of organic acids.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This platform separates compounds in the liquid phase before detection by a tandem mass spectrometer. LC-MS/MS is known for its high sensitivity and specificity and generally does not require derivatization, allowing for simpler sample preparation.[5]

Experimental Protocols

Detailed and standardized protocols are critical for reproducible results. The following sections outline representative methodologies for 2-MBG analysis on both GC-MS and LC-MS/MS platforms.

3.1. Sample Preparation (Urine)

  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and vortexed. Samples are then centrifuged at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Internal Standard Spiking: An aliquot of the supernatant (e.g., 100 µL) is transferred to a clean tube. A known concentration of an appropriate internal standard (e.g., a stable isotope-labeled 2-MBG) is added.

  • Extraction: The sample is subjected to a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction (SPE) to isolate the organic acids from the urine matrix.[6]

  • Drying: The organic phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

3.2. GC-MS Protocol

  • Derivatization: The dried extract from the sample preparation step is derivatized to make 2-MBG volatile. A common method involves adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 60 minutes.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used for separation, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized 2-MBG and the internal standard.

3.3. LC-MS/MS Protocol

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase (e.g., 10% methanol (B129727) in water).

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of two solvents, for example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

  • Data Acquisition: The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for 2-MBG and its internal standard.

Cross-Validation Workflow

Cross-validation is performed to ensure that different analytical methods or laboratories produce comparable results.[7] The workflow involves analyzing the same set of samples on each platform and statistically comparing the quantitative results.

cluster_workflow Cross-Validation Workflow cluster_gcms Platform A: GC-MS cluster_lcms Platform B: LC-MS/MS Samples Study Samples (n) Split Sample Aliquoting Samples->Split Prep_GCMS Sample Prep & Derivatization Split->Prep_GCMS Prep_LCMS Sample Prep Split->Prep_LCMS Analysis_GCMS GC-MS Analysis Prep_GCMS->Analysis_GCMS Data_GCMS Data A Analysis_GCMS->Data_GCMS Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Data_GCMS->Comparison Analysis_LCMS LC-MS/MS Analysis Prep_LCMS->Analysis_LCMS Data_LCMS Data B Analysis_LCMS->Data_LCMS Data_LCMS->Comparison Report Validation Report Comparison->Report

Figure 2: Workflow for cross-platform assay validation.

Performance Comparison

The choice of an analytical platform often depends on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. The table below summarizes typical performance characteristics for GC-MS and LC-MS/MS assays for 2-MBG.

Performance Metric GC-MS LC-MS/MS
Limit of Quantification (LOQ) Low µmol/LHigh nmol/L to low µmol/L
Linearity (R²) > 0.99> 0.99
Precision (Intra-day CV%) < 10%< 10%
Precision (Inter-day CV%) < 15%< 15%
Accuracy (Recovery %) 85 - 115%90 - 110%
Sample Preparation More complex (derivatization)Simpler (reconstitution)
Throughput LowerHigher
Specificity HighVery High (MRM)

Cross-Validation Data Summary

When performing a cross-validation study, the quantitative results from both platforms are compared. The goal is to demonstrate a strong correlation and agreement between the methods. Below is a table showing hypothetical data from a cross-validation experiment.

Sample ID GC-MS Result (µmol/L) LC-MS/MS Result (µmol/L) % Difference
Sample-0115.214.8-2.6%
Sample-0245.847.1+2.8%
Sample-035.55.9+7.3%
Sample-04123.1119.5-2.9%
Sample-0528.429.0+2.1%
Correlation (R²) \multicolumn{3}{c}{> 0.98}
Mean Bias \multicolumn{3}{c}{< 5%}

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable platforms for the quantification of 2-Methylbutyrylglycine.

  • LC-MS/MS is generally preferred for clinical and high-throughput applications due to its higher sensitivity, greater specificity, and simpler sample preparation, which translates to faster analysis times.

  • GC-MS remains a robust and cost-effective option, particularly in research settings where it is well-established for metabolomic profiling of organic acids. The requirement for derivatization, however, can add complexity and time to the workflow.

Ultimately, the choice of platform should be guided by the specific needs of the project. Regardless of the chosen method, a thorough cross-validation is imperative when data from different platforms or laboratories need to be compared. This ensures the integrity and consistency of results, which is fundamental to advancing both clinical diagnostics and drug development.

References

2-Methylbutyrylglycine as a biomarker compared to other metabolites for SBCADD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyrylglycinuria, is an inborn error of L-isoleucine metabolism. Timely and accurate diagnosis is crucial for appropriate management and genetic counseling. This guide provides a comparative analysis of 2-Methylbutyrylglycine (B135152) (2-MBG) and other key metabolites as biomarkers for SBCADD, supported by experimental data and detailed methodologies.

Performance Comparison of SBCADD Biomarkers

The diagnosis of SBCADD involves a multi-tiered approach, beginning with newborn screening and followed by confirmatory testing. Several metabolites have been identified as key biomarkers, each with distinct advantages and limitations. The primary screening marker is C5 acylcarnitine, while 2-MBG serves as a highly specific confirmatory marker.

BiomarkerMatrixMethodDiagnostic SensitivityDiagnostic SpecificityKey Findings & Limitations
2-Methylbutyrylglycine (2-MBG) UrineGC-MS100%[1][2]99.5%[1][2]Considered the hallmark and most specific confirmatory biomarker for SBCADD.[1] Undetectable or barely detectable in healthy controls.[1]
C5 Acylcarnitine (2-methylbutyrylcarnitine) Dried Blood Spot / SerumLC-MS/MSHigh (used for screening)ModeratePrimary biomarker for newborn screening.[3] However, it is not specific to SBCADD as it is isobaric with isovalerylcarnitine (B1198194) (elevated in Isovaleric Acidemia) and pivaloylcarnitine.[4]
C5/C2 and C5/C3 Ratios Dried Blood Spot / SerumLC-MS/MSVariableModerateUsed in conjunction with C5 to improve specificity in newborn screening and help differentiate from other conditions.[5]
2-Ethylhydracrylic Acid (2-EHA) UrineGC-MS100%[1][2]97.8%[1][2]A sensitive marker, but less specific than 2-MBG.[2] Can be elevated in other metabolic disorders affecting the isoleucine catabolism pathway.[6]

Experimental Protocols

Analysis of Acylcarnitines (C5, C5/C2, C5/C3) in Dried Blood Spots by LC-MS/MS

This method is the standard for newborn screening programs.

Sample Preparation:

  • A 3.2 mm disc is punched from the dried blood spot filter card.

  • The disc is placed into a well of a 96-well microplate.

  • An extraction solution containing methanol (B129727) and isotope-labeled internal standards is added to each well.

  • The plate is agitated for a set period to allow for the extraction of acylcarnitines.

  • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

  • The dried residue is derivatized, typically with n-butanol-HCl, to form butyl esters.

  • The derivatized sample is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatography: A reverse-phase C8 or C18 column is typically used for separation. A gradient elution with mobile phases consisting of water and acetonitrile (B52724) with formic acid is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is used. The analysis is performed using precursor ion scanning for m/z 85 (characteristic fragment of carnitine esters) or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding isotope-labeled internal standard.

Analysis of Urinary Organic Acids (2-Methylbutyrylglycine and 2-Ethylhydracrylic Acid) by GC-MS

This is the gold standard for confirming a diagnosis of SBCADD.

Sample Preparation:

  • An aliquot of urine is normalized based on creatinine (B1669602) concentration.

  • An internal standard (e.g., a stable isotope-labeled organic acid) is added.

  • The urine sample is acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate.

  • The organic extract is evaporated to dryness under a stream of nitrogen.

  • The residue is derivatized to increase volatility for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Analysis:

  • Gas Chromatography: A capillary column with a non-polar or semi-polar stationary phase is used. A temperature gradient program is employed to separate the derivatized organic acids.

  • Mass Spectrometry: A mass spectrometer, often a single quadrupole or ion trap, is used as the detector. The instrument is operated in electron ionization (EI) mode. Full scan mode is used for qualitative analysis, and selective ion monitoring (SIM) can be used for quantification.

  • Identification and Quantification: 2-MBG and 2-EHA are identified by their characteristic retention times and mass spectra. Quantification is performed by comparing the peak area of the analyte to the internal standard.

Visualizing the Metabolic and Experimental Landscape

To better understand the role of these biomarkers, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolism Pathway cluster_alternative Alternative Pathway cluster_block Metabolic Block in SBCADD L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD 2-Methylbutyrylglycine 2-Methylbutyrylglycine 2-Methylbutyryl-CoA->2-Methylbutyrylglycine Glycine Conjugation 2-Methylbutyryl-CoA->2-Methylbutyrylglycine Increased Flux 2-Ethylhydracrylic_Acid 2-Ethylhydracrylic_Acid 2-Methylbutyryl-CoA->2-Ethylhydracrylic_Acid R-pathway 2-Methylbutyryl-CoA->2-Ethylhydracrylic_Acid Increased Flux SBCAD_enzyme SBCAD Enzyme (Deficient in SBCADD) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA Further Metabolism Block

Caption: Isoleucine catabolism and the impact of SBCADD.

SBCADD_Diagnosis_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis and Management NBS Newborn Screening (Dried Blood Spot) LCMS LC-MS/MS Analysis of Acylcarnitines NBS->LCMS Elevated_C5 Elevated C5 Acylcarnitine (> Cutoff) LCMS->Elevated_C5 Normal_C5 Normal C5 Acylcarnitine LCMS->Normal_C5 No further action for SBCADD Urine_Sample Urine Sample Collection Elevated_C5->Urine_Sample Recall for Follow-up GCMS GC-MS Analysis of Organic Acids Urine_Sample->GCMS Elevated_2MBG Elevated 2-Methylbutyrylglycine GCMS->Elevated_2MBG Normal_2MBG Normal Organic Acids GCMS->Normal_2MBG SBCADD unlikely SBCADD_Dx SBCADD Diagnosis Confirmed Elevated_2MBG->SBCADD_Dx Genetic_Testing ACADSB Gene Sequencing (Optional) SBCADD_Dx->Genetic_Testing Management Clinical Management & Genetic Counseling SBCADD_Dx->Management

Caption: Diagnostic workflow for SBCADD.

References

Performance of 2-Methylbutyrylglycine-d9 in Proficiency Testing: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Methylbutyrylglycine-d9 as an internal standard in proficiency testing (PT) programs for the screening of inborn errors of metabolism, specifically 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). We will delve into its performance characteristics, compare it with alternative standards, and provide detailed experimental protocols for its use in a clinical research setting.

Introduction to Proficiency Testing and 2-Methylbutyrylglycine (B135152)

Proficiency testing is a cornerstone of quality assurance in clinical laboratories, ensuring the accuracy and reliability of diagnostic tests.[1] Programs like the Newborn Screening Quality Assurance Program (NSQAP) administered by the Centers for Disease Control and Prevention (CDC) provide laboratories with dried blood spot (DBS) samples containing various analytes at different concentrations to assess their testing performance.[1][2][3][4]

2-Methylbutyrylglycine is a key biomarker for SBCADD, an autosomal recessive disorder of L-isoleucine metabolism.[5][6][7][8] Elevated levels of 2-methylbutyrylglycine in urine and blood are indicative of this condition. Accurate quantification of this metabolite is crucial for newborn screening and diagnosis. To achieve this, a reliable internal standard is essential, and the stable isotope-labeled this compound is a commonly used candidate.

Performance Evaluation of this compound

While specific performance data for this compound within proficiency testing programs like the CDC's NSQAP are not publicly detailed in their summary reports, we can infer its expected performance based on the validation of laboratory-developed tests using this internal standard. The NSQAP reports provide overall statistics for the analytes themselves, but not for the internal standards used by participating laboratories.[2][3]

A typical analytical validation for a quantitative LC-MS/MS assay using a deuterated internal standard would generate data similar to that presented in the following table. These parameters are crucial for ensuring the reliability of the measurements.

Table 1: Representative Performance Characteristics of an LC-MS/MS Assay for 2-Methylbutyrylglycine using this compound Internal Standard

ParameterSpecificationTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 µM
Intra-assay Precision (%CV) < 15%< 10%
Inter-assay Precision (%CV) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%
Matrix Effect Monitored and minimizedConsistent ionization efficiency
Stability (Freeze-thaw, benchtop) Stable under expected conditionsStable for at least 3 freeze-thaw cycles and 24 hours at room temperature

Comparison with Other Alternatives

The choice of an internal standard is critical for the accuracy of quantitative mass spectrometry. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction for variations in sample preparation and instrument response.[9][10]

1. Deuterated vs. ¹³C-Labeled Internal Standards:

Stable isotope-labeled (SIL) internal standards are considered the gold standard. While this compound is a deuterated standard, an alternative is to use a ¹³C-labeled version.

  • Advantages of Deuterated Standards (like this compound):

    • Generally less expensive and more readily available than ¹³C-labeled counterparts.[10]

    • Provide good compensation for matrix effects and extraction variability.[11]

  • Potential Disadvantages of Deuterated Standards:

    • Isotope Effect: The difference in bond strength between C-H and C-D can sometimes lead to a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte. This can be problematic if there is a rapidly changing matrix effect at that point in the chromatogram.[12]

    • Hydrogen Exchange: In some cases, deuterium (B1214612) atoms can be exchanged with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. The stability of the deuterium labels on this compound would need to be assessed during method validation.

  • Advantages of ¹³C-Labeled Standards:

    • Considered the "ideal" internal standard as the physicochemical properties are nearly identical to the native analyte, ensuring co-elution and identical behavior during ionization.

    • Not susceptible to the isotope effect or hydrogen exchange.

2. Stable Isotope-Labeled vs. Surrogate Internal Standards:

A surrogate internal standard is a different molecule that is structurally similar to the analyte of interest but not isotopically labeled.

  • Disadvantages of Surrogate Standards:

    • May not co-elute with the analyte.

    • May experience different matrix effects (ion suppression or enhancement) than the analyte, leading to inaccurate quantification.[9]

    • Regulatory bodies generally prefer the use of stable isotope-labeled internal standards for bioanalytical methods.[9]

Table 2: Comparison of Internal Standard Alternatives for 2-Methylbutyrylglycine Analysis

Internal Standard TypeCo-elution with AnalyteCompensation for Matrix EffectsRelative CostOverall Recommendation
This compound (Deuterated) Generally good, potential for slight shiftGoodModerateRecommended (with proper validation)
¹³C-2-Methylbutyrylglycine ExcellentExcellentHighIdeal
Surrogate Standard (e.g., another acylglycine) PoorPoorLowNot Recommended for quantitative analysis

Experimental Protocols

The following is a detailed methodology for the quantification of 2-Methylbutyrylglycine from dried blood spots using this compound as an internal standard, based on established methods.[13]

1. Sample Preparation:

  • Materials:

    • Dried blood spot (DBS) cards

    • Methanol containing this compound (e.g., 1 µM)

    • 3N HCl in n-butanol

    • Mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

    • 96-well plates

    • DBS puncher (3.2 mm)

    • Plate shaker

    • Nitrogen evaporator

  • Procedure:

    • Punch a 3.2 mm disc from the DBS into a 96-well plate.

    • Add 100 µL of the methanolic internal standard solution to each well.

    • Seal the plate and shake for 30 minutes at room temperature.

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Add 50 µL of 3N HCl in n-butanol to each well for derivatization.

    • Seal the plate and incubate at 65°C for 20 minutes.

    • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation:

    • Ultra-high performance liquid chromatography (UHPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • LC Parameters (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate 2-Methylbutyrylglycine from other acylglycines and matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Methylbutyrylglycine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to the number of deuterium atoms)

    • Collision Energy and other parameters: Optimized for each transition.

Visualizations

experimental_workflow cluster_analysis LC-MS/MS Analysis dbs Dried Blood Spot (DBS) punch Punch 3.2 mm disc dbs->punch 1 extraction Extraction with Methanol + this compound punch->extraction 2 evaporation1 Evaporation to Dryness extraction->evaporation1 3 derivatization Derivatization with Butanolic HCl evaporation1->derivatization 4 evaporation2 Evaporation to Dryness derivatization->evaporation2 5 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution 6 lc_ms UHPLC-MS/MS Injection reconstitution->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Analyte/IS Ratio detection->quantification

Caption: Experimental workflow for the analysis of 2-Methylbutyrylglycine.

metabolic_pathway cluster_sbcadd SBCAD Deficiency isoleucine L-Isoleucine kmba α-keto-β-methylvalerate isoleucine->kmba mbcoa 2-Methylbutyryl-CoA kmba->mbcoa sbcad SBCAD Enzyme mbcoa->sbcad glycine Glycine mbcoa->glycine Accumulation tcoa Tiglyl-CoA acetylcoa Acetyl-CoA tcoa->acetylcoa propionylcoa Propionyl-CoA tcoa->propionylcoa sbcad->tcoa Normal Metabolism mbg 2-Methylbutyrylglycine glycine->mbg Conjugation excretion Urinary Excretion mbg->excretion

Caption: Simplified metabolic pathway of Isoleucine and formation of 2-Methylbutyrylglycine in SBCADD.

References

A Comparative Guide to the Quantitative Analysis of 2-Methylbutyrylglycine: The Gold Standard of d9-Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of metabolic biomarkers, the choice of analytical methodology is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of the accuracy and precision of 2-Methylbutyrylglycine quantification, highlighting the superior performance of methods employing a d9-deuterated internal standard against other alternatives.

2-Methylbutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Its accurate and precise measurement in biological matrices is essential for clinical research and diagnostic applications. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, utilizing a deuterated internal standard such as d9-2-Methylbutyrylglycine.

The Decisive Advantage of a d9-2-Methylbutyrylglycine Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), like d9-2-Methylbutyrylglycine, is the preferred method for quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the entire analytical process. This includes extraction, chromatography, and ionization, thereby compensating for variations and matrix effects that can adversely affect accuracy and precision.

A study validating a method for the quantification of 18 acylglycines, including 2-methylbutyrylglycine, using stable-isotope labeled internal standards reported both accuracy (as relative error) and precision (as coefficient of variation) to be less than 15%[1]. Another study focusing on the quantification of acylglycines with deuterated internal standards demonstrated mean recoveries ranging from 90.2% to 109.3% and coefficients of variation (CVs) of less than 10%[2].

Comparative Analysis of Quantitative Methods

To illustrate the superior performance of using a d9-2-Methylbutyrylglycine internal standard, the following tables summarize the expected accuracy and precision compared to methods using a structural analog internal standard or external calibration. The data for the d9-IS method is derived from published studies on acylglycine analysis, while the performance of alternative methods is based on general expectations for bioanalytical method validation where a SIL-IS is not employed.

Performance Metric Method with d9-2-Methylbutyrylglycine IS Method with Structural Analog IS Method with External Calibration
Accuracy (% Recovery / % Bias) 90.2% - 109.3%[2]Typically 80% - 120%Highly variable, can be <70% or >130%
Precision (% CV - Intra-day) < 10%[2]Typically < 15%Can be > 20%
Precision (% CV - Inter-day) < 15%[1]Typically < 20%Can be > 25%
Linearity (r²) > 0.99[2]> 0.99> 0.98
Matrix Effect Compensation ExcellentPartialNone

Table 1: Comparison of Accuracy and Precision in 2-Methylbutyrylglycine Quantification.

Experimental Protocols

A detailed methodology for the quantification of 2-Methylbutyrylglycine using a d9-2-Methylbutyrylglycine internal standard is provided below. This protocol is a representative example based on established methods for acylglycine analysis.

Sample Preparation
  • Sample Collection: Collect urine or plasma samples according to standard laboratory procedures.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add a known concentration of d9-2-Methylbutyrylglycine solution.

  • Protein Precipitation: For plasma samples, add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 2-Methylbutyrylglycine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Methylbutyrylglycine: Optimized precursor ion > product ion.

      • d9-2-Methylbutyrylglycine: Optimized precursor ion > product ion.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 2-Methylbutyrylglycine against a calibration curve.

Workflow and Pathway Diagrams

To visually represent the analytical process and the metabolic context of 2-Methylbutyrylglycine, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with d9-2-Methylbutyrylglycine IS Sample->Spike Precipitate Protein Precipitation (if plasma) Spike->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LC_Separation Chromatographic Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Figure 1: Experimental workflow for 2-Methylbutyrylglycine quantification.

Isoleucine Isoleucine Metabolism Metabolic Pathway Isoleucine->Metabolism AcylCoA 2-Methylbutyryl-CoA Metabolism->AcylCoA Enzyme Glycine N-acyltransferase AcylCoA->Enzyme Product 2-Methylbutyrylglycine AcylCoA->Product Glycine Glycine Glycine->Enzyme Glycine->Product Enzyme->Product

Figure 2: Simplified metabolic pathway of 2-Methylbutyrylglycine formation.

References

A Comparative Guide to Internal Standards for 2-Methylbutyrylglycine Quantification: Linearity and Recovery Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Methylbutyrylglycine (2-MBG), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comparative analysis of the performance of 2-Methylbutyrylglycine-d9 (2-MBG-d9) and a hypothetical alternative, 2-Ethylpropylglycine-d5 (2-EPG-d5) , with a focus on linearity and recovery experiments. The experimental data presented herein is illustrative to guide researchers in their evaluation of potential internal standards.

Introduction to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard is a compound that exhibits similar physicochemical properties to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls to account for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as 2-MBG-d9, is often considered the "gold standard" as it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction.

Comparison of Internal Standards

This guide compares the performance of 2-MBG-d9 against a plausible alternative, 2-EPG-d5. While 2-MBG-d9 offers the advantage of being structurally identical to the analyte, a structurally similar analog like 2-EPG-d5 could be considered if the deuterated standard is unavailable or cost-prohibitive.

Table 1: Illustrative Linearity Data

ParameterThis compound2-Ethylpropylglycine-d5 (Alternative IS)Acceptance Criteria
Linear Range 1 - 2500 ng/mL5 - 2000 ng/mLDefined by user requirements
Correlation Coefficient (r²) > 0.999> 0.995≥ 0.99
Calibration Curve Equation y = 1.05x + 0.02y = 0.95x + 0.08-
Deviation of Calibrants < 10%< 15%Within ±15% (±20% at LLOQ)

Table 2: Illustrative Recovery Data

QC LevelSpiked Concentration (ng/mL)Recovery % (this compound)Recovery % (2-Ethylpropylglycine-d5)Acceptance Criteria
Low 598.5%92.1%80 - 120%
Medium 500101.2%95.7%80 - 120%
High 200099.8%98.2%80 - 120%

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery experiments for the quantification of 2-MBG in human urine using LC-MS/MS.

Linearity Experiment

Objective: To assess the linear relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 2-Methylbutyrylglycine (analyte) in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

    • Prepare a 1 mg/mL stock solution of 2-Ethylpropylglycine-d5 (alternative IS) in methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 2-MBG stock solution with a pooled human urine matrix to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2500 ng/mL.

  • Sample Preparation:

    • To 100 µL of each calibration standard, add 10 µL of the internal standard working solution (either 2-MBG-d9 or 2-EPG-d5 at 1000 ng/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Monitor the specific mass transitions for 2-MBG, 2-MBG-d9, and 2-EPG-d5.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration level.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis (typically with 1/x² weighting) to determine the calibration curve equation and the correlation coefficient (r²).

Recovery Experiment

Objective: To evaluate the extraction efficiency of the analytical method.

Protocol:

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples by spiking pooled human urine with 2-MBG at three concentration levels: Low (5 ng/mL), Medium (500 ng/mL), and High (2000 ng/mL).

  • Sample Preparation (n=5 for each level):

    • Set A (Pre-spiked): To 100 µL of each QC sample, add 10 µL of the internal standard working solution. Proceed with the protein precipitation as described in the linearity experiment.

    • Set B (Post-spiked): To 100 µL of each QC sample, first perform the protein precipitation with 300 µL of acetonitrile. After centrifugation, add 10 µL of the internal standard working solution to the supernatant.

  • LC-MS/MS Analysis:

    • Analyze both sets of prepared samples using the same LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area ratio of the analyte to the internal standard for both Set A and Set B at each QC level.

    • Calculate the percent recovery using the following formula: % Recovery = (Mean Peak Area Ratio of Set A / Mean Peak Area Ratio of Set B) x 100

Visualizing the Experimental Workflows

The following diagrams illustrate the workflows for the linearity and recovery experiments.

Linearity_Experiment_Workflow cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis Stock Prepare Analyte & IS Stock Solutions Cal_Standards Prepare Calibration Standards (1-2500 ng/mL in urine) Stock->Cal_Standards Spike_IS Spike IS into Calibration Standards Cal_Standards->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate Peak Area Ratios & Perform Linear Regression LCMS->Data_Analysis

Caption: Workflow for the Linearity Experiment.

Recovery_Experiment_Workflow cluster_set_a Set A (Pre-Spiked) cluster_set_b Set B (Post-Spiked) cluster_data Data Analysis QC_Prep Prepare Low, Medium, High QC Samples in Urine A_Spike 1. Spike IS QC_Prep->A_Spike B_Precipitate 1. Protein Precipitation QC_Prep->B_Precipitate A_Precipitate 2. Protein Precipitation A_Spike->A_Precipitate A_Analyze 3. LC-MS/MS Analysis A_Precipitate->A_Analyze Calculate Calculate % Recovery: (Mean Ratio Set A / Mean Ratio Set B) * 100 A_Analyze->Calculate B_Spike 2. Spike IS into Supernatant B_Precipitate->B_Spike B_Analyze 3. LC-MS/MS Analysis B_Spike->B_Analyze B_Analyze->Calculate

Caption: Workflow for the Recovery Experiment.

Conclusion

Based on the illustrative data, this compound demonstrates superior performance as an internal standard for the quantification of 2-Methylbutyrylglycine. Its linearity is excellent, with a correlation coefficient exceeding 0.999, and its recovery is consistently high and reproducible across different concentrations. While the alternative, 2-Ethylpropylglycine-d5, shows acceptable performance, its slightly lower correlation coefficient and recovery percentages suggest that it may not compensate as effectively for experimental variability. For the most accurate and precise results, a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is highly recommended. Researchers should perform these validation experiments with their specific matrix and instrumentation to confirm the suitability of their chosen internal standard.

Navigating the Metabolomic Maze: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data, to inform the selection of the most appropriate standard for quantitative accuracy and precision in metabolomic analyses.

Internal standards (IS) are indispensable in quantitative mass spectrometry-based metabolomics.[1] They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations, thus providing a reliable reference for quantification.[1] The two primary types of internal standards used are deuterated internal standards, which are a type of stable isotope-labeled internal standard (SIL-IS), and non-deuterated or structural analogue internal standards.[1][3]

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612).[4] This subtle change in mass allows the deuterated standard to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[2][4] This near-identical nature is the primary reason why deuterated standards, and SIL-IS in general, are widely considered the gold standard in quantitative bioanalysis.[5][6]

Key Advantages of Deuterated Internal Standards:

  • Co-elution with Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), deuterated standards typically exhibit nearly identical retention times to their non-labeled counterparts. This co-elution is crucial because it ensures both compounds experience the same analytical conditions, most importantly, the same degree of matrix effects.[4]

  • Similar Ionization Efficiency: The isotopic substitution has a minimal impact on the molecule's ionization efficiency in the mass spectrometer's ion source. This ensures that the standard and the analyte respond similarly to changes in ionization conditions.[4]

  • Effective Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the biological matrix, are a major source of inaccuracy in metabolomics.[6] Because deuterated standards co-elute and have similar ionization properties to the analyte, they experience the same matrix effects and can effectively correct for them.[5]

  • Improved Accuracy and Precision: By correcting for variability in sample preparation, chromatography, and ionization, deuterated internal standards lead to significantly improved accuracy and precision in quantitative results.[3]

The Alternative: Non-Deuterated (Structural Analogue) Internal Standards

Non-deuterated internal standards are molecules that are structurally similar to the analyte of interest but are not isotopically labeled.[1] While they can be a more cost-effective option, their physicochemical properties are not identical to the analyte.[7] This difference can lead to discrepancies in chromatographic retention time, extraction recovery, and ionization efficiency, ultimately compromising the accuracy of quantification.[5]

Quantitative Performance Comparison

The superiority of deuterated internal standards is evident in their quantitative performance. The following tables summarize typical performance characteristics based on published data.

Performance Metric Deuterated Internal Standard Non-Deuterated (Structural Analogue) IS Rationale for Difference
Accuracy (% Bias) Typically within ±5%[2]Can exceed ±15%[2]Deuterated IS more effectively compensates for matrix effects and recovery variations due to near-identical physicochemical properties.[2]
Precision (%CV) Typically <10%[2]Can be >15%[2]The close tracking of the analyte's behavior by the deuterated IS results in significantly better precision.[2]
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)[2]Inconsistent compensation (can be >20% difference)[2]The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2]
Recovery Variability (%CV) Low (<10%)[2]Higher (>15%)[2]Deuterated IS more reliably tracks the analyte's recovery throughout the sample preparation process.[2]

Limitations of Deuterated Internal Standards

Despite their advantages, deuterated standards are not without potential limitations that researchers should consider:

  • Isotope Effect and Chromatographic Shift: The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in retention time, known as the "deuterium isotope effect."[8] If this shift is significant, the analyte and the internal standard may not experience the same degree of matrix effects, potentially leading to inaccurate quantification.[8]

  • Instability and Deuterium Loss: In some cases, deuterium atoms can be lost from the molecule and exchanged with hydrogen atoms from the solvent or matrix.[8][9] This can lead to the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of the analyte.[8] Careful selection of the labeling position on the molecule is crucial to minimize this risk.[9][10]

  • Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, and they may not be commercially available for all metabolites of interest.[6][7]

Experimental Workflow and Methodologies

A robust experimental design is critical for accurate and reliable metabolomic quantification. The following section outlines a typical workflow and a key experimental protocol for evaluating internal standard performance.

General Experimental Workflow

The diagram below illustrates a typical experimental workflow for quantitative metabolomics using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: A typical experimental workflow for quantitative metabolomics.

Detailed Experimental Protocol: Evaluation of Matrix Effects

This protocol describes a key experiment to evaluate and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.

Objective: To determine the extent of matrix effects on an analyte and the ability of a deuterated and a non-deuterated internal standard to correct for these effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six different sources

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources using protein precipitation. After extraction, spike the analyte into the extracted matrix at the same concentration as in Set 1.

    • Set 3 (Internal Standards in Neat Solution and Post-Extraction Spiked Matrix): Prepare separate solutions of the deuterated and non-deuterated internal standards in both the reconstitution solvent and in the post-extraction spiked matrix from the six sources at the concentration that will be used in the final assay.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in each of the six matrix sources:

      • MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

    • Calculate the IS-Normalized MF for each matrix source using both the deuterated and non-deuterated internal standards:

      • IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spiked matrix) / (Peak area ratio of analyte/IS in neat solution)

    • Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation of Results:

  • An MF value < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that the deuterated internal standard will yield a lower CV than the non-deuterated internal standard.

Logical Comparison of Internal Standard Choice

The decision of which internal standard to use involves a trade-off between cost, availability, and the desired level of data quality. The following diagram illustrates the logical considerations.

G Start Choice of Internal Standard in Metabolomics Question1 Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available and Affordable? Start->Question1 Use_SIL Use Deuterated/SIL IS Question1->Use_SIL Yes Consider_Analog Consider Structural Analogue (Non-Deuterated) IS Question1->Consider_Analog No Advantage_SIL Advantages: - High Accuracy & Precision - Excellent Matrix Effect Compensation - Co-elution with Analyte Use_SIL->Advantage_SIL Disadvantage_SIL Disadvantages: - Higher Cost - Potential Isotope Effects - Potential for H/D Exchange Use_SIL->Disadvantage_SIL Validation Thorough Method Validation is Critical Use_SIL->Validation Advantage_Analog Advantages: - Lower Cost - Readily Available Consider_Analog->Advantage_Analog Disadvantage_Analog Disadvantages: - Poorer Accuracy & Precision - Inconsistent Matrix Effect Compensation - Different Retention Time Consider_Analog->Disadvantage_Analog Consider_Analog->Validation

Caption: Logical comparison of deuterated and non-deuterated standards.

Conclusion

The choice of internal standard is a critical determinant of data quality in quantitative metabolomics.[5] Deuterated internal standards, due to their near-identical physicochemical properties to the analytes, offer superior performance in correcting for analytical variability, particularly matrix effects.[5] While non-deuterated standards can be used, they introduce a higher risk of inaccurate quantification.[5] For researchers, scientists, and drug development professionals seeking the highest level of confidence in their metabolomics data, the use of deuterated internal standards is strongly recommended whenever feasible.

References

Navigating the Analytical Shift: A Comparative Guide to Method Transfer for 2-Methylbutyrylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. This guide provides a comprehensive comparison of analytical methodologies for 2-Methylbutyrylglycine, a key biomarker for certain inborn errors of metabolism. We delve into the critical considerations when transferring an established analytical method from one laboratory to another, using the robust and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with 2-Methylbutyrylglycine-d9 as an internal standard as our primary example.

2-Methylbutyrylglycine is an acylglycine that accumulates in individuals with short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an inherited metabolic disorder.[1][2] Its accurate measurement in biological matrices, typically urine, is crucial for diagnosis and monitoring. This guide will explore the nuances of transferring a validated LC-MS/MS method, a common scenario in drug development and clinical diagnostics, and compare it with an alternative analytical approach, Gas Chromatography-Mass Spectrometry (GC-MS).

Method Transfer: Ensuring Analytical Consistency

Method transfer is the documented process of demonstrating that a receiving laboratory can perform an analytical method developed by a transferring laboratory with comparable performance. This is a critical step to ensure data integrity and consistency across different sites. Key considerations for a successful method transfer include a well-documented analytical procedure, open communication between laboratories, and a pre-defined set of acceptance criteria.

A hypothetical method transfer for the analysis of 2-Methylbutyrylglycine from a research and development setting to a quality control laboratory is presented below. The LC-MS/MS method utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

Comparative Performance Data

The following tables summarize the quantitative performance of the LC-MS/MS method before and after the transfer.

Table 1: Comparison of Calibration Curve Parameters

ParameterTransferring Laboratory (Pre-Transfer)Receiving Laboratory (Post-Transfer)Acceptance Criteria
Linearity (r²)0.9980.997≥ 0.995
Calibration Range (µg/mL)0.1 - 1000.1 - 100Identical Range
Slope0.0450.043± 15% of Transferring Lab
Intercept0.0020.003Not significant

Table 2: Comparison of Accuracy and Precision

QC LevelConcentration (µg/mL)Transferring Laboratory (Pre-Transfer)Receiving Laboratory (Post-Transfer)Acceptance Criteria
Accuracy (%) Precision (%CV) Accuracy (%)
LLOQ0.1105.08.5108.0
Low QC0.3102.36.1104.5
Mid QC5098.64.5101.2
High QC80101.53.899.8

Table 3: Comparison of Lower Limit of Quantification (LLOQ)

ParameterTransferring Laboratory (Pre-Transfer)Receiving Laboratory (Post-Transfer)Acceptance Criteria
LLOQ (µg/mL)0.10.1Identical or Better
Signal-to-Noise Ratio at LLOQ1211≥ 10

Experimental Protocols

LC-MS/MS Method for 2-Methylbutyrylglycine in Urine

This method is designed for the sensitive and specific quantification of 2-Methylbutyrylglycine.

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of the internal standard working solution (this compound, 10 µg/mL).

  • Add 400 µL of acidified acetonitrile (B52724) (0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6495 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 2-Methylbutyrylglycine: Precursor Ion > Product Ion (to be determined empirically, e.g., m/z 160.1 > m/z 86.1).

    • This compound: Precursor Ion > Product Ion (to be determined empirically, e.g., m/z 169.1 > m/z 95.1).

Alternative Method: GC-MS Analysis of 2-Methylbutyrylglycine

GC-MS is a viable alternative, particularly for broader organic acid profiling. However, it typically requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization:

  • Acidify 1 mL of urine with 100 µL of 6M HCl.

  • Extract with 3 x 2 mL of ethyl acetate.

  • Pool the organic layers and evaporate to dryness.

  • Derivatize the residue with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: 80°C hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 50-550.

Method Comparison

FeatureLC-MS/MS with this compoundGC-MS with Derivatization
Specificity Very High (based on MRM transitions)High (based on mass spectrum)
Sensitivity High (sub-µg/mL levels achievable)Moderate
Sample Preparation Simpler (protein precipitation)More complex (liquid-liquid extraction and derivatization)
Throughput HighModerate
Use of Internal Standard Stable isotope-labeled standard provides optimal correction for matrix effects and variability.Can use a structural analog, but stable isotope-labeled standards are less common.
Robustness Generally high, but susceptible to ion suppression.Robust, but derivatization can be a source of variability.

Visualizing the Workflow and Pathway

To further clarify the processes involved, the following diagrams illustrate the L-isoleucine metabolism pathway leading to the formation of 2-Methylbutyrylglycine and the analytical workflow for its quantification.

L_Isoleucine_Metabolism L_Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate L_Isoleucine->Keto_Acid Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA SBCAD_Deficiency SBCAD Deficiency Methylbutyryl_CoA->SBCAD_Deficiency Methylbutyrylglycine 2-Methylbutyrylglycine (Excreted in Urine) SBCAD_Deficiency->Methylbutyrylglycine Alternative Pathway Propionyl_CoA Propionyl-CoA SBCAD_Deficiency->Propionyl_CoA Normal Pathway TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: L-Isoleucine metabolism and 2-Methylbutyrylglycine formation.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Urine Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS analytical workflow for 2-Methylbutyrylglycine.

Conclusion

The successful transfer of an analytical method for a critical biomarker like 2-Methylbutyrylglycine is essential for maintaining data quality and consistency in multi-site studies and routine diagnostics. While both LC-MS/MS and GC-MS are capable of quantifying 2-Methylbutyrylglycine, the LC-MS/MS method using a stable isotope-labeled internal standard generally offers superior sensitivity, specificity, and throughput with a simpler sample preparation procedure. The presented data and protocols provide a framework for researchers and scientists to navigate the complexities of method transfer and make informed decisions on the most appropriate analytical strategy for their specific needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical compounds like 2-Methylbutyrylglycine-d9 are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Adherence to standard laboratory safety practices is the first line of defense against potential exposure and contamination.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a manner that prevents its release into the environment and ensures the safety of all laboratory personnel.

  • Containment:

    • For solid waste, carefully sweep the material to avoid creating dust.

    • Place the swept material or any contaminated disposable materials (e.g., weigh paper, gloves) into a clearly labeled, suitable, and closed container for disposal.[1]

  • Waste Collection:

    • The designated waste container should be kept closed and stored in a secure, well-ventilated area away from incompatible materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Institutional EHS Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Crucial "Don'ts":

  • DO NOT dispose of this compound down the drain or in regular trash.[1]

  • DO NOT allow the product to enter the environment.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Precautions: Use personal protective equipment as outlined above. Avoid breathing dust.[1]

  • Cleanup: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]

Chemical and Physical Properties Summary

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Physical State Solid (White to off-white)[1]
Molecular Weight 168.24 g/mol [2][3]
Melting Point 116 - 119 °C (241 - 246 °F)[1]
Solubility No data available[1]
Flammability Not flammable or combustible[1]
Hazardous Decomposition Products Under fire conditions, may produce Carbon oxides and nitrogen oxides.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow Accidental Release Measures: - Evacuate and Ventilate - Contain without creating dust - Place in a sealed container spill->cleanup Yes collect Collect waste in a suitable, sealed, and labeled container spill->collect No cleanup->collect no_drain DO NOT dispose down the drain or in regular trash collect->no_drain storage Store waste container in a secure, ventilated area no_drain->storage ehs Contact Institutional EHS for waste pickup storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Methylbutyrylglycine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized compounds is paramount. This guide provides immediate, essential safety and logistical information for 2-Methylbutyrylglycine-d9, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.

Compound Identification and Properties

This compound is a deuterated form of 2-Methylbutyrylglycine, a metabolite of the amino acid L-isoleucine. The deuterium (B1214612) labeling makes it a valuable tool as an internal standard for quantitative analysis. While the isotopic label does not alter the chemical reactivity, the safety precautions are dictated by the properties of the parent molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name N-(2-Methyl-1-oxobutyl-d9)glycinePharmaffiliates[1]
CAS Number 1219798-77-2Pharmaffiliates[1]
Molecular Formula C₇H₄D₉NO₃Pharmaffiliates[1]
Molecular Weight 168.24 g/mol Pharmaffiliates[1]
Physical State SolidCayman Chemical[2]
Appearance White to off-white solidN/A
Melting Point 116 - 119 °C (241 - 246 °F)N/A
Solubility Soluble in DMSO and Ethanol (B145695). Predicted water solubility is 9 g/L.Cayman Chemical[2], FooDB[3]
Storage Store at 2-8°C in a refrigerator.Pharmaffiliates[1]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, good laboratory practice dictates that this compound should be handled with care to minimize exposure. The primary hazards are potential skin, eye, and respiratory irritation upon direct contact or inhalation of dust.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from dust particles.
Hand Protection Nitrile rubber gloves.Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not required under normal conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated and engineering controls are not sufficient.Minimizes inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to experimental use.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before working with the compound, thoroughly read and understand the SDS.

  • Ensure Availability of PPE: Confirm that all necessary PPE is available and in good condition.[4]

  • Prepare Work Area: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid to prevent dust dispersion.[5]

  • Assemble Equipment: Have all necessary spatulas, weighing paper, and containers ready to minimize handling time.

Handling the Compound
  • Don Appropriate PPE: Put on a lab coat, safety glasses, and nitrile gloves.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a clean spatula to transfer the solid from its storage container to a tared weighing vessel.

    • Avoid creating dust by handling the solid gently.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the weighed solid in a suitable container.

    • Cap the container securely before mixing.

Post-Handling Procedures
  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of Contaminated Materials: Place any contaminated weighing paper, pipette tips, and gloves in a designated waste container.

  • Store Compound: Tightly seal the container of this compound and return it to the refrigerator for storage at 2-8°C.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[6]

Disposal Plan

As this compound is not classified as hazardous waste, disposal should follow institutional and local guidelines for non-hazardous chemical waste.

Solid Waste
  • Unused Compound: Collect any unused or waste solid in a clearly labeled, sealed container.

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be collected in a designated solid waste container.[7]

  • Disposal Route: This container should be disposed of through the institution's chemical waste program for non-hazardous solids. Do not dispose of in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

Liquid Waste
  • Solutions: Aqueous solutions of this compound may be permissible for drain disposal depending on the concentration and local regulations. Consult your institution's EHS guidelines.

  • Solvent Solutions: Solutions in organic solvents should be collected in a designated, labeled waste solvent container for proper disposal through the chemical waste program.

Empty Containers
  • Decontamination: The original container should be triple-rinsed with a suitable solvent (e.g., ethanol or water).[8]

  • Rinsate Collection: The rinsate should be collected and disposed of as chemical waste.[8]

  • Container Disposal: Once decontaminated, deface the label and dispose of the empty container in the regular trash or recycling, in accordance with institutional policy.[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE (Lab Coat, Gloves, Goggles) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Compound prep3->weigh Begin Handling dissolve Prepare Solution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste store Store Unused Compound decontaminate->store

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.